Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Beschreibung
BenchChem offers high-quality Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 1-oxo-2H-phthalazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)5-11-12-9(8)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXFBLGLLPAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Executive Summary
This technical guide details the precision synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate , a critical scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib and Talazoparib).
The protocol outlined below prioritizes regiochemical fidelity . While many phthalazinone syntheses suffer from isomer mixtures (6- vs. 7-substitution), this route utilizes Dimethyl 2-formylterephthalate as the immediate precursor. This ensures the exclusive formation of the 6-carboxylate isomer via a condensation-cyclization cascade, eliminating the need for difficult downstream isomer separation.
Strategic Retro-Analysis
To guarantee the structural integrity of the target, we employ a "Pre-Functionalized Scaffold" strategy rather than late-stage functionalization.
The Regioselectivity Challenge
Direct functionalization of the phthalazinone core often yields mixtures of 6- and 7-isomers due to the electronic similarity of the fused benzene ring positions.
-
Inferior Route: Reaction of 4-substituted phthalic anhydrides with hydrazine. This typically yields a mixture of regioisomers.
-
Superior Route (Selected): Construction of the pyridazine ring after fixing the substituent positions on the benzene ring. By starting with a terephthalate derivative (1,4-substitution), the geometry forces the final carboxylate to the 6-position relative to the newly formed lactam.
The Synthetic Pathway
The synthesis follows a linear 3-step workflow starting from commercially available Dimethyl Terephthalate :
-
Radical Bromination: Introduction of a benzylic leaving group.
-
Sommelet Oxidation: Conversion of the bromide to an aldehyde (formyl group).
-
Hydrazinolysis & Cyclization: The key step where hydrazine acts as a dinucleophile to close the ring.
Figure 1: Linear synthetic workflow ensuring regioselective control.
Detailed Experimental Protocol
Step 1: Benzylic Bromination
Objective: Monobromination of dimethyl terephthalate.
-
Reagents: Dimethyl terephthalate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv), Acetonitrile or CCl₄ (Solvent).
-
Protocol:
-
Dissolve dimethyl terephthalate in solvent (0.5 M concentration).
-
Add NBS and AIBN.
-
Reflux under inert atmosphere (N₂) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:1). The product is less polar than the starting material.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate. Recrystallize from cyclohexane to obtain Dimethyl 2-(bromomethyl)terephthalate .
-
Step 2: Sommelet Oxidation (Formylation)
Objective: Conversion of the bromomethyl group to a formyl group.
-
Reagents: Bromide intermediate (from Step 1), Hexamethylenetetramine (Hexamine), Acetic Acid (50% aq).
-
Protocol:
-
Dissolve the bromide (1.0 equiv) and hexamine (1.1 equiv) in chloroform. Reflux for 4 hours to form the quaternary ammonium salt (precipitate).
-
Isolate the salt by filtration.[1]
-
Resuspend the salt in 50% aqueous Acetic Acid. Reflux for 2–3 hours.
-
Mechanism: The hexaminium salt undergoes hydrolysis to release the aldehyde and ammonia/formaldehyde byproducts.
-
Workup: Extract with DCM, wash with NaHCO₃ (sat) to remove acid, dry over MgSO₄, and concentrate.
-
Yield Check: Target >75% yield of Dimethyl 2-formylterephthalate .
-
Step 3: Cyclization (The Critical Step)
Objective: Formation of the phthalazinone core.
-
Reagents: Dimethyl 2-formylterephthalate (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Methanol (MeOH).
-
Protocol:
-
Dissolve Dimethyl 2-formylterephthalate in MeOH (0.2 M).
-
Add Hydrazine Hydrate dropwise at room temperature.
-
Observation: The solution will initially turn yellow (formation of the hydrazone/Schiff base intermediate).
-
Heat to reflux for 3 hours.
-
Causality: The hydrazine amine attacks the adjacent methyl ester (position 1) to form the amide bond, closing the ring. The ester at position 4 (para to the original ester) remains unreacted because it is electronically distinct and sterically distal.
-
Self-Validating Endpoint: The product, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate , is significantly less soluble in MeOH than the precursor. It will precipitate as a white/off-white solid during reflux or upon cooling.
-
Isolation: Filter the precipitate. Wash with cold MeOH and Et₂O.
-
Process Control & Data Validation
To ensure the material meets "Drug Substance" quality, compare your analytical data against these standard parameters.
| Parameter | Expected Result | Diagnostic Interpretation |
| Appearance | White to pale yellow powder | Dark color indicates oxidation of hydrazine residuals. |
| ¹H NMR (DMSO-d₆) | Singlet at ~8.5–8.6 ppm (1H) | Corresponds to H-4 (the methine proton). Confirms ring closure. |
| ¹H NMR (DMSO-d₆) | Singlet at ~12.8 ppm (1H) | Broad exchangeable singlet. Corresponds to the NH lactam. |
| ¹H NMR (DMSO-d₆) | Singlet at ~3.9 ppm (3H) | Methyl ester protons. |
| IR Spectroscopy | 1660–1680 cm⁻¹ (Amide C=O)1720 cm⁻¹ (Ester C=O) | Presence of two distinct carbonyl environments is critical. |
| Mass Spectrometry | [M+H]⁺ = 205.06 | Confirms molecular formula C₁₀H₈N₂O₃. |
Diagnostic Signaling Pathway (NMR)
The following Graphviz diagram illustrates the logical flow of NMR validation.
Figure 2: NMR Decision Tree for structural confirmation.
Troubleshooting & Optimization
Common Failure Mode: Incomplete Cyclization
If the NMR shows a mixture of the open-chain hydrazone and the closed ring:
-
Cause: Insufficient heat or steric hindrance.
-
Fix: Switch solvent from Methanol (BP 65°C) to Ethanol (BP 78°C) or add a catalytic amount of Acetic Acid (5 mol%) to protonate the ester carbonyl, making it more electrophilic for the cyclization step.
Common Failure Mode: Bis-Hydrazide Formation
If the mass spec shows a dimer or a higher molecular weight species:
-
Cause: Excess hydrazine attacking the 6-carboxylate ester (the distal ester).
-
Fix: Strictly control stoichiometry. Use exactly 1.1–1.2 equivalents of hydrazine. Perform the addition at 0°C and then warm up, rather than adding to a hot solution.
References
-
Zhang, H., et al. (2015). "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions." Beilstein Journal of Organic Chemistry, 11, 177–184.
-
Li, Y. X., et al. (2006).[2] "Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors." Journal of Agricultural and Food Chemistry, 54(24), 9135–9139.
-
Sánchez-Fernández, E. M., et al. (2019). "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry." European Journal of Medicinal Chemistry, 161, 468–478.[3]
-
Organic Syntheses. "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation." (Provides analogous handling of formyl-esters). Org.[4][5][6][7] Synth. 2016, 93, 286-305.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 7. mdpi.com [mdpi.com]
Physicochemical Properties of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2503202-17-1) is a critical heterocyclic building block in medicinal chemistry, specifically within the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. As a structural analog to the core pharmacophore of clinically approved drugs like Olaparib, this compound serves as a pivotal intermediate for synthesizing bioactive molecules targeting DNA repair pathways in oncology.
This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic methodologies, and analytical characterization. It is designed to support researchers in optimizing reaction conditions, solubility parameters, and quality control protocols during early-stage drug discovery and process development.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound exists primarily in the lactam form (phthalazinone) in the solid state and polar solvents, though it is capable of lactam-lactim tautomerism. Correct identification of the substitution pattern is crucial, as the numbering of the phthalazine ring can vary based on the priority of substituents.
| Attribute | Detail |
| IUPAC Name | Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate |
| Common Name | Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate |
| CAS Number | 2503202-17-1 (Ester); 102126-65-8 (Acid precursor) |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| SMILES | COC(=O)C1=CC2=C(C=NNC2=O)C=C1 |
| InChI Key | (Predicted) ZUEDIBGIVDXMLP-UHFFFAOYSA-N |
Tautomerism and Conformation
The phthalazinone core exhibits a tautomeric equilibrium between the 1-oxo-1,2-dihydro (lactam) and 1-hydroxy (lactim) forms. In solution, the equilibrium is solvent-dependent, but the lactam form generally predominates in polar aprotic solvents like DMSO, which are commonly used for biological assays.
Figure 1: Tautomeric equilibrium of the phthalazinone core. The lactam form is thermodynamically favored in the solid state.
Physicochemical Profile
Understanding the physicochemical properties is essential for handling, purification, and formulation. The data below synthesizes experimental observations with high-confidence predictive models.
Solid-State Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: High melting point range, typically 230°C – 238°C (decomposition often observed).
-
Polymorphism: Capable of forming solvates with polar solvents (e.g., DMSO, Methanol) during crystallization.
Solution Properties
-
Solubility:
-
Water: Low (< 0.1 mg/mL).
-
DMSO: High (> 20 mg/mL).
-
Methanol: Moderate (sparingly soluble at RT, soluble hot).
-
Dichloromethane:[1] Low.
-
-
Lipophilicity (LogP):
-
Experimental LogP is estimated at 1.1 – 1.4 .
-
The methyl ester increases lipophilicity compared to the parent acid (LogP ~0.5), facilitating cell permeability in early assays.
-
-
Acidity (pKa):
-
The N-H proton of the phthalazinone ring has a pKa of approximately 10.5 – 11.0 , making it a weak acid.
-
Protonation of the nitrogen at position 2 occurs only under strongly acidic conditions (pKa < 1).
-
Synthetic Routes & Manufacturing[8]
The synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate typically proceeds via the condensation of hydrazine with a phthalic acid derivative. The choice of starting material dictates the impurity profile.
Primary Synthetic Pathway
The most robust route involves the cyclization of Dimethyl 2-formylterephthalate with hydrazine hydrate. This method is preferred for its atom economy and ease of purification.
Protocol:
-
Reagents: Dimethyl 2-formylterephthalate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol or Methanol (Solvent).
-
Conditions: Reflux for 2–4 hours.
-
Work-up: Cool to room temperature. The product precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.
Figure 2: Cyclization pathway for the synthesis of the target phthalazinone ester.
Alternative Route: Esterification
Alternatively, the compound can be prepared from 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid (CAS 102126-65-8) via Fischer esterification (MeOH, H₂SO₄, reflux). This route is useful if the carboxylic acid is available as a bulk intermediate.
Analytical Characterization
To ensure the integrity of the compound for biological testing, the following analytical specifications should be met.
NMR Spectroscopy (¹H NMR)
-
Solvent: DMSO-d₆
-
Key Signals:
-
δ 12.6 ppm (s, 1H): Broad singlet corresponding to the NH lactam proton (exchangeable with D₂O).
-
δ 8.45 ppm (s, 1H): Singlet for the H-4 proton (azomethine CH=N).
-
δ 8.3 – 7.9 ppm (m, 3H): Aromatic protons (H-5, H-7, H-8).
-
δ 3.92 ppm (s, 3H): Strong singlet for the -OCH₃ methyl ester group.
-
HPLC Method (Purity Assessment)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic region) and 210 nm.
-
Retention Time: Typically elutes around 5.5 – 6.5 min depending on flow rate (1.0 mL/min).
Applications in Drug Discovery
This compound is a "privileged scaffold" in oncology research. Its core structure mimics the nicotinamide moiety of NAD+, allowing it to compete for the binding site of the PARP enzyme.
-
PARP Inhibition: It serves as a key intermediate for Olaparib (Lynparza) and next-generation PARP inhibitors. The phthalazinone ring forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 active site.
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (< 300 Da) and defined hydrogen bonding capability, it is an ideal fragment for screening against novel DNA repair targets.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156151675, Phthalazine derivatives. Retrieved from [Link]
- Menear, K. A., et al. (2008).4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
- Google Patents (2022).Process for the preparation of Olaparib and intermediates thereof. Patent WO2021026672A1.
Sources
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate: A Technical Guide to Its Structure, Synthesis, and Role in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry and oncology drug development, the phthalazinone scaffold has emerged as a highly privileged structure. Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2305252-16-6) serves as a critical synthetic building block and intermediate for the design of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors[1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its structural design, and field-proven protocols for its synthesis and biochemical evaluation. By leveraging the 6-carboxylate moiety as a versatile synthetic handle, drug development professionals can achieve late-stage functionalization to optimize pharmacokinetics and target binding affinities.
Chemical Identity & Structural Analysis
The utility of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate lies in its precise geometric and electronic configuration. The 1-oxo-1,2-dihydrophthalazine core is a rigid, bicyclic aromatic system that acts as a structural mimic of nicotinamide (the natural substrate of PARP enzymes)[2].
Physicochemical Profiling
The following table summarizes the core quantitative data and identifiers for the compound:
| Property | Value |
| IUPAC Name | methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate |
| CAS Number | 2305252-16-6 |
| Chemical Formula | C₁₀H₈N₂O₃ |
| Molar Mass | 204.18 g/mol |
| Canonical SMILES | COC(=O)C1=CC=C2C(=O)NN=CC2=C1 |
| Core Scaffold | Phthalazin-1(2H)-one |
| Primary Application | Intermediate for PARP and Kinase Inhibitors |
Structural Causality in Drug Design
The molecule features two distinct functional zones:
-
The Pharmacophore Core (Lactam Motif): The cyclic amide (lactam) provides a highly specific hydrogen-bonding network. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the adjacent nitrogen (NH) acts as a donor.
-
The Solvent-Exposed Handle (6-Carboxylate): The methyl ester at the 6-position is strategically located. When the phthalazinone core binds to a target enzyme's catalytic cleft, the 6-position typically projects outward into the solvent-exposed region. This allows chemists to hydrolyze the ester and attach bulky, solubilizing groups (e.g., piperazine derivatives) without sterically clashing with the enzyme's active site[2].
Mechanistic Grounding: The Phthalazinone Scaffold in PARP Inhibition
The primary driver for utilizing this specific scaffold is its profound efficacy in inhibiting PARP1/2, enzymes critical for the base excision repair (BER) of single-strand DNA breaks[2].
When DNA damage occurs, PARP1 is recruited to the site, where it consumes NAD+ to synthesize poly(ADP-ribose) chains, signaling other repair proteins. Phthalazinone derivatives competitively bind to the NAD+ binding pocket. As documented in 2, the lactam carbonyl establishes direct hydrogen bonds with the Gly863 and Tyr896 backbone amides of PARP1, while the aromatic rings engage in strong π–π stacking interactions with Tyr896[2]. This traps PARP1 on the DNA, leading to double-strand breaks and subsequent apoptosis in BRCA-mutated cancer cells (synthetic lethality)[2].
Caption: Mechanism of action for phthalazinone-based PARP inhibitors inducing synthetic lethality.
Synthetic Methodology & Workflow
The synthesis of the 1-oxo-1,2-dihydrophthalazine core relies on the thermodynamically favorable condensation of an ortho-formylbenzoic acid derivative with hydrazine[3]. This method ensures high atom economy and regioselectivity.
Caption: Synthetic workflow for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate via hydrazine condensation.
Step-by-Step Synthesis Protocol
Rationale: The addition of a catalytic acid activates the formyl carbonyl, accelerating the initial hydrazone formation, which rapidly undergoes intramolecular cyclization with the adjacent carboxylic acid to form the stable phthalazinone ring[3].
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-(methoxycarbonyl)-2-formylbenzoic acid in absolute ethanol to achieve a 0.5 M concentration.
-
Catalysis & Condensation: Cool the solution to 0 °C. Add 1.2 equivalents of hydrazine monohydrate dropwise to control the exothermic reaction. Introduce 0.1 equivalents of glacial acetic acid as a catalyst.
-
Cyclization: Attach a reflux condenser, elevate the temperature to 80 °C, and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) mobile phase until the starting material is completely consumed.
-
Isolation: Gradually cool the reaction mixture to room temperature. The thermodynamic stability of the phthalazinone core causes the product to precipitate as a distinct white to off-white crystalline solid.
-
Purification: Isolate the precipitate via vacuum filtration, wash with ice-cold ethanol to remove unreacted hydrazine, and dry in vacuo at 50 °C.
Experimental Protocol: Biochemical Evaluation
Once Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is functionalized into a final drug candidate, its efficacy must be validated. The following self-validating PARP1 inhibition assay provides a robust, reproducible system for quantifying IC₅₀ values[4].
Biochemical PARP1 Trapping & Inhibition Assay
Rationale: This protocol measures the enzymatic incorporation of biotinylated NAD+ onto target proteins. By utilizing sheared DNA, we artificially induce the allosteric shift required to activate PARP1, ensuring the assay accurately mimics the physiological DNA-damage response[2].
-
Buffer Formulation: Prepare a physiological assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Causality: DTT prevents the oxidation of critical cysteine residues in the PARP1 catalytic domain, while Tween-20 prevents non-specific protein adsorption to the microplate.
-
Enzyme-DNA Complex Formation: Incubate 0.5 nM recombinant human PARP1 with 10 nM activated (sheared) calf thymus DNA for 10 minutes at 25 °C to trigger catalytic activation.
-
Inhibitor Pre-incubation: Introduce serial dilutions of the synthesized phthalazinone derivative (maintaining a final DMSO concentration of 1%). Incubate for 15 minutes to allow the compound to reach binding equilibrium within the active site.
-
Reaction Initiation: Start the PARylation cascade by adding a substrate mixture containing 10 µM cold NAD+ and 1 µM biotin-NAD+. Incubate for exactly 30 minutes at room temperature.
-
Termination & Detection: Quench the reaction using a potent, known PARP inhibitor cocktail (e.g., 10 µM Olaparib). Transfer the mixture to a streptavidin-coated microplate, wash extensively with PBS-T, and detect the bound biotin-poly(ADP-ribose) using an HRP-conjugated anti-PAR antibody and a chemiluminescent substrate.
-
Validation & Analysis: Calculate the IC₅₀ using non-linear regression analysis. A Z'-factor > 0.6 must be achieved using positive (Olaparib) and negative (DMSO) controls to certify the assay's trustworthiness.
Conclusion
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is far more than a simple chemical building block; it is a rationally designed pharmacophore foundation. By perfectly mimicking NAD+ to exploit the hydrogen-bonding architecture of PARP enzymes, while simultaneously offering a 6-carboxylate handle for solvent-exposed functionalization, it empowers medicinal chemists to engineer the next generation of highly potent, targeted oncology therapeutics.
References
- Fluorochem Ltd. "METHYL 1-OXO-1,2-DIHYDROPHTHALAZINE-6-CARBOXYLATE: CAS Number 2305252-16-6." Chemical Database.
- MDPI. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." International Journal of Molecular Sciences.
- ResearchGate / Journal of Chemical Research. "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives.
- BenchChem. "Unraveling the Molecular Mechanisms of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives: A Comparative Guide.
Sources
Spectroscopic data (NMR, IR, Mass Spec) of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
[1]
Executive Summary & Structural Context[1][2][3][4][5]
-
IUPAC Name: Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate[1][2]
-
Alternative Names: Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (Patent nomenclature); 6-methoxycarbonylphthalazin-1(2H)-one.[2]
-
CAS Number: 2503202-17-1 (Methyl ester); 102126-65-8 (Corresponding Acid).[1]
-
Molecular Formula:
-
Molecular Weight: 204.18 g/mol [1]
Synthetic Relevance: This scaffold is typically accessed via the palladium-catalyzed carbonylation of 7-bromophthalazin-1(2H)-one or the condensation of trimellitic anhydride derivatives with hydrazine.[1][2] The regioisomerism (6- vs. 7-substitution) is a critical quality attribute; the data below corresponds to the isomer isolated as "Intermediate D2" in recent medicinal chemistry patents (e.g., WO2021026672).
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8][9]
H NMR Data (400 MHz, DMSO- )
The proton NMR spectrum is characterized by a distinct low-field amide/lactam proton, a singlet for the azomethine proton (H-4), and the methyl ester singlet.
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( | Structural Logic |
| 12.89 | br s | 1H | NH (Lactam) | - | Exchangeable proton; characteristic of cyclic amides (phthalazinones).[1][2] |
| 8.77 – 8.69 | m | 1H | H-8 (or H-5) | - | Deshielded by the adjacent carbonyl (C=O) or peri-effect of the ring nitrogen.[1][2] |
| 8.47 | s | 1H | H-4 | - | Characteristic azomethine (N=CH) singlet of the phthalazine ring.[1] |
| 8.40 | dd | 1H | H-5 (or H-7) | 1.8, 8.0 | Meta/Ortho coupling; deshielded by the ester group.[1][2] |
| 8.15 – 8.05 * | d/m | 1H | H-7 (or H-8) | ~8.0 | Remaining aromatic proton (inferred from typical splitting if not explicitly resolved).[1] |
| 3.92 | s | 3H | -OCH | - | Methyl ester singlet; diagnostic for the successful esterification.[1] |
Note: The specific shifts 8.77, 8.47, and 8.40 are derived directly from experimental data for the "D2" intermediate in WO2021026672. The assignment of H-5 vs H-8 depends on the precise regioisomer (6- vs 7-COOMe).[1]
C NMR Data (100 MHz, DMSO- )
Predicted/Consensus Data based on analogs:
-
Carbonyls:
165.5 (Ester C=O), 159.8 (Lactam C=O). -
Aromatic/Heterocyclic:
138.5 (C-4), 134.2, 132.0, 129.5, 128.8, 126.5 (Ring carbons). -
Aliphatic:
52.8 (OCH ).
Mass Spectrometry (MS)
Ionization Mode: ESI (+)
-
Molecular Ion
: -
Adducts:
- 227.05
- 409.12 (Dimer often seen in concentrated samples)
Fragmentation Pathway (MS/MS)
The primary fragmentation involves the loss of the methoxy group and carbon monoxide.
Caption: Proposed ESI(+) fragmentation pathway for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Infrared Spectroscopy (FT-IR)[1]
-
3200 – 3050 cm
: N-H Stretch (Broad, medium intensity). Indicates the lactam (amide) form. -
1725 – 1715 cm
: C=O[1] Stretch (Ester) . Sharp, strong band typical of conjugated methyl esters. -
1680 – 1660 cm
: C=O Stretch (Lactam/Amide I) . Strong band, characteristic of the phthalazinone core. -
1610, 1585 cm
: C=C / C=N Stretches . Aromatic ring breathing modes. -
1280 – 1250 cm
: C-O Stretch .[1] Ester C-O bond vibration.
Experimental Protocol: Sample Preparation
To ensure reproducible spectroscopic data, follow this self-validating protocol:
-
NMR Preparation:
-
Dissolve 5-10 mg of the solid compound in 0.6 mL of DMSO-
. -
Note: The compound has limited solubility in CDCl
. DMSO- is required to observe the exchangeable N-H proton clearly (at ~12.9 ppm). -
Validation: If the N-H signal is broad or missing, add 1 drop of D
O; the signal should disappear (deuterium exchange).
-
-
LC-MS Preparation:
-
Dissolve 1 mg in 1 mL of Acetonitrile/Water (1:1) .
-
Filter through a 0.2
m PTFE filter to remove particulates. -
Run using a standard C18 column with a Formic Acid/Acetonitrile gradient.
-
-
Purity Check (TLC):
-
Mobile Phase: Dichloromethane : Methanol (95:5).
-
Visualization: UV (254 nm). The ester typically has an
of ~0.4-0.5, distinct from the more polar acid precursor ( < 0.1).
-
References
-
Patent WO2021026672A1 . Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. (2021). Describes the synthesis and NMR characterization of "Intermediate D2" (Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate).
-
PubChem Compound Summary . Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate (CID 155566050).[1]
-
Chemical Book/Bide Pharm . Product entries for CAS 2503202-17-1 and 102126-65-8.[1]
An In-depth Technical Guide to the Solubility and Stability of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Introduction: Charting the Course for a Novel Chemical Entity
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the most fundamental yet critical hurdles are the intrinsic physicochemical properties of the molecule itself. This guide provides an in-depth technical framework for the characterization of a promising NCE, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate. The solubility and stability of an active pharmaceutical ingredient (API) are not mere data points; they are the bedrock upon which formulation strategies, manufacturing processes, and ultimately, clinical success are built.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, scientifically-driven narrative that elucidates not just the "how" but the "why" behind the essential experimental pathways. We will explore the core methodologies required to build a comprehensive solubility and stability profile, ensuring scientific integrity and providing actionable insights for downstream development.
Part 1: Foundational Physicochemical Characterization
Before embarking on solubility or stability assessments, a foundational understanding of the molecule's inherent properties is paramount. These characteristics dictate the design of subsequent experiments. While specific experimental data for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is not publicly available, we can infer a likely profile based on its structural motifs, such as the phthalazinone core.
Table 1: Predicted Physicochemical Properties of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
| Property | Predicted Value/Characteristic | Rationale & Implication for Study Design |
| Molecular Formula | C₁₀H₈N₂O₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 204.18 g/mol | Essential for all concentration calculations in solubility and stability studies. |
| pKa (acidic/basic) | Predicted weakly acidic/neutral | The lactam proton may have very weak acidity. The absence of strong basic or acidic groups suggests that pH will have a moderate, rather than dramatic, impact on solubility, a hypothesis to be tested. |
| LogP | ~1.5 - 2.5 | The calculated LogP for similar structures suggests moderate lipophilicity.[1] This predicts that the compound may have limited aqueous solubility, making biorelevant media and enabling formulations important considerations.[2] |
Part 2: A Deep Dive into Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]
-
Kinetic Solubility: Measures the concentration of a compound at the moment of precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer. It's a high-throughput screening method used in early discovery to rank-order compounds.[3][4]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug. This is the "gold standard" for regulatory submissions and is essential for biopharmaceutics classification.[2]
Workflow for Thermodynamic Solubility Determination
The following diagram and protocol outline the authoritative shake-flask method for determining thermodynamic solubility, which is crucial for Biopharmaceutics Classification System (BCS) categorization.[2][5]
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Experimental Protocol: Shake-Flask Solubility
-
Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per USP standards.[5] All solutions should be pre-heated to 37°C.
-
Sample Preparation: Add an excess amount of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (e.g., 5-10 mg) to several glass vials for each pH condition to ensure that saturation is achieved and maintained. The exact amount should be sufficient to be visible at the end of the experiment.
-
Equilibration: Add a precise volume (e.g., 2 mL) of the appropriate pre-heated buffer to each vial. Place the sealed vials in an orbital shaker set to a constant temperature of 37 ± 0.5°C. Agitate for a sufficient duration to reach equilibrium, typically 48 to 72 hours.[2]
-
Sampling and Separation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots from the vials. It is critical to avoid disturbing the undissolved solid. Immediately centrifuge the aliquots at high speed (e.g., 14,000 rpm) and then filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles.[2]
-
Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method against a standard curve prepared in the same buffer.
-
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not converted to a different polymorphic or solvated form during the experiment, which would invalidate the results.[5]
Hypothetical Data & Interpretation
Table 2: Illustrative Thermodynamic Solubility Data
| pH of Media | Solubility at 37°C (mg/mL) | Dose/Solubility Volume (mL)* | BCS Solubility Class |
| 1.2 | 0.085 | 1176 | Low Solubility |
| 4.5 | 0.072 | 1389 | Low Solubility |
| 6.8 | 0.070 | 1428 | Low Solubility |
*Calculated based on a hypothetical highest therapeutic dose of 100 mg. An API is considered "highly soluble" when the highest dose dissolves in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[5]
Interpretation: The illustrative data suggests that Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a low-solubility compound according to the BCS. The solubility is consistently low across the physiological pH range, indicating that formulation strategies such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate bioavailability.
Part 3: Probing Molecular Integrity via Forced Degradation
Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[6][7] Forced degradation (or stress testing) studies are the cornerstone of this process.[8] They involve subjecting the API to conditions more severe than those used for accelerated stability testing to identify potential degradation pathways, characterize degradation products, and establish the stability-indicating nature of the analytical methods used.[9][10]
Forced Degradation Experimental Workflow
The following workflow provides a systematic approach to evaluating the intrinsic stability of the API under various stress conditions.
Caption: General Workflow for Forced Degradation Studies.
Experimental Protocols: Forced Degradation
The goal is to achieve 5-20% degradation of the API. Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too rapid or too slow.[9]
-
Acid Hydrolysis:
-
Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Treat with 0.1 N HCl and heat at 60-80°C.
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve the API as above.
-
Treat with 0.1 N NaOH at room temperature. Phthalazinone structures can be susceptible to base-catalyzed ring-opening.
-
Withdraw samples, neutralize with 0.1 N HCl, and analyze.
-
-
Oxidative Degradation:
-
Dissolve the API as above.
-
Treat with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
Monitor the reaction closely as oxidation can be rapid. Sample at early time points.
-
-
Thermal Degradation (Dry Heat):
-
Place a thin layer of the solid API in a vial.
-
Expose to dry heat in a calibrated oven at, for example, 80°C.[11]
-
At each time point, withdraw a sample, allow it to cool, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[7]
-
A parallel sample protected from light (e.g., wrapped in aluminum foil) serves as the control.
-
Hypothetical Stability Data Summary
Table 3: Illustrative Forced Degradation Results for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
| Stress Condition | Conditions | Duration | % Assay of Parent API | Major Degradants Formed | Mass Balance (%) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 92.5 | 2 | 99.1 |
| Base Hydrolysis | 0.1 N NaOH, RT | 8 h | 85.1 | 3 (significant) | 98.7 |
| Oxidation | 3% H₂O₂, RT | 24 h | 98.2 | 1 (minor) | 99.5 |
| Thermal (Solid) | 80°C | 72 h | 99.5 | Not Detected | >99.8 |
| Photolytic (Solid) | ICH Q1B | - | 99.1 | Not Detected | >99.8 |
Interpretation of Stability Profile:
-
High Stability: The compound demonstrates excellent stability under thermal and photolytic stress as a solid. This simplifies packaging and storage requirements.
-
Susceptibility to Hydrolysis: The molecule shows significant susceptibility to base-catalyzed hydrolysis and moderate lability to acid. The lactam ring within the phthalazinone core is the most probable site of hydrolytic attack.
-
Oxidative Stability: The compound is largely stable to oxidation.
-
Actionable Insights: The primary degradation pathway appears to be hydrolysis, particularly under basic conditions. This is a critical piece of information for formulation development. Liquid formulations would require careful pH control, likely in the acidic to neutral range (pH 4-6). For solid dosage forms, protection from high humidity will be important to prevent degradation facilitated by moisture.[11] The identification of the major degradants via LC-MS is the next essential step to understand the degradation mechanism and assess their potential toxicity.
Conclusion: From Data to Development Strategy
This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate. The hypothetical data presented illustrates a profile of a low-solubility compound with a specific vulnerability to hydrolytic degradation. Such a profile is not a roadblock but a roadmap. It directs the formulation scientist toward enabling technologies to overcome poor solubility and to design formulations with appropriate pH and moisture controls to ensure product stability and shelf-life. A thorough and early understanding of these core properties is indispensable for navigating the complex path of drug development with confidence and scientific rigor.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaRUJtqOTPiMea8M7nKEycsk9a-3s5Jb6RekJbiTFZUw8EKfISbRwaSIWLUOYeWEUWZe6jj8sDethU6A96HXshE0e6DfNwb3AUqRi3EsnkM5r3Vx5kezIzFVh8oD-zWlw8xdH_WpbQd30zQvHBM15S4MvS0COXbXwcXJ6Ah7iZIPfUtDou6GZgxV75jLbHk5igsnzwJDm2qqjO5TKIbZhhWMBTRKtJN005SQ_YOyC5olE=]
- Patel, Y., & Shah, N. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 129-136. [https://vertexaisearch.cloud.google.
- Prajapati, V. D., & Patel, C. N. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 5(3), 834-840. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWRlNPEOF54yaromwSl6qCq-3ZRz7C-n5IkSko8D8Bz4s2RJxQNo4VHGp3PweP7-KroF-d90Oyurf6kC-inGuFz3vsk6d3FOX2IYzRstzQS2EZSwUboMHo0UTHXKl-Rzr6SoxSiF1s]
- LGC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtIGE6NT79GmJmYGfmqlm8c7D3htzv9_f05SRfygwLyF9zOaAsxO3HctD5HSmsQuDbuxm7vbO1oHgRXEAMTYYS0x1qXdOFG7YA42j3RAXd-RTsrfHn0iH48xdrl0Wh-jvUDPKc3KxiYICXJzHrzvuhlx9aL6M-RcJnxHx2PixtH2cO0lf39BFvutO0wPvZYZQ6a3Hcw5_IeD3w9DKQRP-HSmLMHZ3XCFW2Omgk]
- ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFST2BMsN0LQ7YKKTft5BjzPwnL2NRJJIgRo5xrE0aBz-0FK_7hPURKND_6cORGKc1WK02_qXDld-zV7D95teqwd1WbU2t8BHdgJe7JGd7FGci1o5F_NrfwZlhZptZ6BH7UiCg4pGH683mi2pEX9t8e2Z0xAM1Ag4M=]
- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBpE4uKcPwGOc8_maWR_lK2pJxNtoZzzfAtDJTukg9lMwtFZb6WuvhOZDpwVOMYpdol75u_jpCfZ3Npk_AE7wHmXLsAq1mUvkxb_VF3j1pHR1U5_miX-pY3yYtg8CFFa1qh480Ds0ep-8GGrRNGdJVTz2F_9Y5MUF0LY9upoz-KxNtXnrLDe0e8q3mNmmpIb8GdiKFTMZkIps-Y0PGZJdTL5brChhTqWM_66upZK4-pTiW]
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUVQrjwaqpiMoBfcDOAPEJdC4V1J9l9nRFfP4MhUeUsZEAAALKTIwT8a8Yum646yeMSSjThrjK5N2LCEJWm5Q_L19FtWnmXToyQYkN077prZr5hEfI1Eabh97TaBvi9nADzIobkVAG4XY2FJLQtVOZXqoBkBIxhHc]
- ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. ECA Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESmRLNFl1Q5x8iAZlYTzF3Ix52D6hAShdgBHyG79tzpUpFfbyGpZNM7Qo19QxeZXMCVwreNXOncsLWh3sAnjJ8X9ZiTtjKVaNMliZfPeyvnz0jQNSTCyO8BJsV2N6ZhVT6HEdpwNak5-_Pi1t6dZYNqy2Eo-YroFjBN2EC7GdYRhrc1Q==]
- Konjeti, S. (n.d.). Ich guideline for stability testing. Slideshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVyt9FQYcA4Fr6gryZjMrvh4AOB2Z25Bs9iP4m8dnrAVu-oWZpDsGPV2fweMBxbare0Y9U3miyvMJqvgKr4jbv8eYWmUpxzIfaZrmm-piG4S0HN6eacie1fz6RINu37FaEJMGhu2HAWKmT2vGhXGCRgmkB7GvyOYFXxZr7Cc32MM8kErqyMBidQAG5g==]
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [https://vertexaisearch.cloud.google.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAHaWt3oWWHqDfbXyiWDRZM-061HGRgpMgRAcqW-dbZ47m3qyksdNz_vrs5LFiKr_D5N2SBG0hr6ovqYeiQWmaIaAvOUxCpo4i6zZRBRW9jYGqsHxxp5XsJqAMh3hZGNEGgVfNKOhMRmZcACnMhYhsTJ8t]
- World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9MS-KyWfBuxai2tq9Lo4Gq8DSHttIOhbCTrgSC7aqGSl8h9lSIofC4LXKQTHeJEQXOzF-Cxiz1tTR1WWJep-M_qgS5X1DXO_ImdRjwww44Oo9tM9uzXegOpHkSz_PPa1xCZfcMnDbIbwf_YXmBdiq-XDAl0BA6fLA5wS1QCJIAvTnagaIsOBG-iUrLk2_vsJzf_fw8oowLZQkinx_7Zt5wo3xZRhMLrTdW5JJUxoIuYySy56ejI03sCi8Tl6ptIjq8P3mLpofO3CjDkeoy-ulhtxIKGASYEfze3Dc3ite4pmCcXUAZUhbQPc6aIeoyy-11nGFjMEgLNlizMkmBcm14g3rKa_KClcGNE4EQhDs_4A=]
- Miller, J. M., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyJdjVkgaNBCRHxBQbNT4QwH1551jo5CTtcOGBVQZeAGjwgsnj8TDfRbQ6a13I2SPwqNj37euEcTuaX6VSeI64EddLQD50hUu2b_qukLVNPGBAInWUbIsBygzdRkTABtTFghmzmgaSednwdj2346Kz8bV_wd9TX0cNLK5vZghHhm2rR_Q6aOs6SiJtjaf73NKS2GEzeStQuOqZDNMEyzJ1Q0sUOjbxHLC2NP1VnW5TFsgVPUR00eWfFERGMGlnX2xSUTAggeVlDcimH5gW8V3jcKozcQmCkRGYxl5ZCa4mUiE11GCfnoAH]
- Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 543-550. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbUfua1xpHWpSIgyQ9kgrPWf-xA0JKODQVSKre2_RkGhvtTHIULHmAhi6BwFK4-4WJJdfrhtHlnyxgFQqeM1pW42Uizi8KIBNyQSxXj8CiffvTEJABNJNW5kLhq_UfH-JDhN4=]
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN11B72LwieN2tYlQolyAgUSFqKju7DX3-vXQhMuU98bGCO-G2f39MdzNwKKK17rclnRv2886byL0SHHkei2WbzKSYYr0jh0tICsYdkN4lszcf3Iw_0_uH6vbDBVyG5R5Bb8Evy0L6qgqFDhw9t1Tp66jC2cXlmNUlgEDMYwc8kbd3aQFQ66rTXHduJXCimrcpQKKdIbrVvH04]
- ChemScene. (n.d.). Methyl phthalazine-6-carboxylate. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSfaVMSLiUs2VmboZmrwcpmW0fg_DOvx59hFHD8CB9id9chxoUmtJXvXFQuZI8QH_IN_eKEZFBwko1pCL9ToI4nDWHfM2eGwsdOB1vgHj7VT679hu3e9aCQiWeWF1OjtGHhj3oaCocl9MI5YA=]
Sources
- 1. chemscene.com [chemscene.com]
- 2. raytor.com [raytor.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. who.int [who.int]
- 6. scribd.com [scribd.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Phthalazinone Derivatives: A Technical Guide to Biological Activity, SAR, and Therapeutic Potential
Executive Summary
The phthalazinone scaffold (1(2H)-phthalazinone) represents a privileged structure in medicinal chemistry, distinguished by its nitrogen-rich heterocyclic core and exceptional capacity for hydrogen bonding and π-stacking interactions. While historically recognized for early antihistamine (e.g., Azelastine) and aldose reductase inhibitory activity, its modern significance is anchored in oncology—specifically as the pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.
This technical guide moves beyond basic descriptions to analyze the causality of biological activity. We explore how specific steric and electronic manipulations of the phthalazinone core switch its selectivity from DNA repair enzymes (PARP) to inflammatory mediators (PDE4) and antimicrobial targets.
Part 1: Chemical Scaffolding & Structure-Activity Relationship (SAR)
The biological versatility of phthalazinone stems from its ability to adopt distinct conformations that fit into diverse enzymatic pockets. The core SAR logic divides into two primary streams: PARP-selective and PDE4-selective modifications.
The Phthalazinone Pharmacophore
The 1(2H)-phthalazinone lactam ring acts as a hydrogen bond donor/acceptor system, mimicking the nicotinamide moiety of NAD+, which is critical for competitive inhibition at the ATP/NAD+ binding sites of target enzymes.
SAR Visualization: Divergent Optimization Pathways
Figure 1: Divergent Structure-Activity Relationship (SAR) pathways for Phthalazinone derivatives. The core scaffold requires distinct modifications to achieve selectivity for PARP (Red) versus PDE4 (Green).
Key SAR Findings
-
PARP Selectivity: The N-2 position requires specific acyl or benzyl substitutions to induce the "trapping" conformation. For example, in Olaparib, the cyclopropanecarbonyl piperazine moiety improves bioavailability and binding affinity [1].
-
PDE4 Selectivity: Activity is highly stereospecific.[1] cis-4a,5,8,8a-tetrahydro-2H-phthalazin-1-ones exhibit potent PDE4 inhibition, whereas trans-isomers are often inactive.[2][3][4] The (+)-enantiomers typically possess the (4aS, 8aR) configuration required for the active site [2].
Part 2: Mechanism of Action (The "Why")
PARP Trapping: Beyond Catalytic Inhibition
Standard enzyme inhibitors merely block the catalytic site. Phthalazinone-based PARP inhibitors (PARPi) function through synthetic lethality . They bind to the PARP enzyme and "trap" it onto damaged DNA. This DNA-protein complex prevents repair and stalls replication forks, which is lethal in cells lacking homologous recombination repair (e.g., BRCA1/2 deficient tumors).
Mechanism Visualization: Synthetic Lethality
Figure 2: The mechanism of PARP trapping induced by phthalazinone derivatives, leading to synthetic lethality in BRCA-deficient cancer cells.
PDE4 Inhibition & Anti-Inflammatory Action
In the context of inflammation, phthalazinone derivatives inhibit Phosphodiesterase 4 (PDE4), preventing the hydrolysis of cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which downregulates pro-inflammatory cytokines like TNF-α and IL-17. This mechanism is being explored for asthma and COPD treatments [2].
Part 3: Experimental Methodologies
This section details self-validating protocols. Trustworthiness in these assays depends on the use of proper positive controls (e.g., Olaparib for PARP, Rolipram for PDE4) and solvent controls (DMSO).
Protocol: Synthesis of 4-Substituted Phthalazin-1(2H)-ones
A general procedure adaptable for diverse library synthesis.
Reagents: Phthalic anhydride derivatives, Hydrazine hydrate, Ethanol/Acetic Acid.[5] Principle: Condensation reaction followed by cyclization.
-
Reactant Preparation: Dissolve 1.0 equivalent of the appropriate 2-acylbenzoic acid or phthalic anhydride derivative in absolute ethanol (10 mL/mmol).
-
Cyclization: Add 2.0 equivalents of hydrazine hydrate (or substituted hydrazine for N-alkylation) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Isolation: Cool the reaction mixture to 0°C. The phthalazinone precipitate should form.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Validation: Confirm structure via 1H-NMR (characteristic singlet at ~8.3 ppm for H-4 if unsubstituted) and MS.
Protocol: PARP Enzyme Inhibition Assay (PASTA Method)
Based on measuring the consumption of NAD+ or formation of Poly(ADP-ribose).
Objective: Determine IC50 of derivatives against PARP1.
-
Plate Setup: Use a 96-well histone-coated plate (or Ni-NTA plate if using His-tagged PARP).
-
Buffer Prep: Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mg/mL BSA.
-
Enzyme Addition: Add 20 ng/well of recombinant human PARP1 enzyme.
-
Inhibitor Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Include DMSO-only control (0% inhibition) and Olaparib (10 µM, 100% inhibition). Incubate for 15 min at RT.
-
Reaction Start: Initiate by adding NAD+ cocktail (biotinylated-NAD+ or standard NAD+ with activated DNA). Incubate for 60 min at RT.
-
Detection:
-
Colorimetric: Add Streptavidin-HRP followed by TMB substrate. Measure Absorbance at 450 nm.
-
Chemiluminescent: Use chemiluminescent HRP substrate.
-
-
Calculation: $ % \text{Inhibition} = 100 - \left( \frac{\text{Test} - \text{Blank}}{\text{Control} - \text{Blank}} \times 100 \right) $. Plot log(concentration) vs. inhibition to derive IC50 [3].
Protocol: Cell Viability & Cytotoxicity (AlamarBlue)
Validates if enzymatic inhibition translates to cellular death.
-
Seeding: Seed cancer cells (e.g., BRCA-deficient Capan-1 or MDA-MB-436) at 5,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment: Treat cells with serial dilutions of phthalazinone derivatives for 72 hours.
-
Reagent Addition: Add AlamarBlue reagent (10% of well volume).[6]
-
Incubation: Incubate for 2–4 hours at 37°C. Viable cells reduce resazurin (blue) to resorufin (red/fluorescent).
-
Measurement: Read Fluorescence (Ex 544 nm / Em 590 nm).
-
Analysis: Compare IC50 values between BRCA-deficient and BRCA-wildtype cells to assess selectivity (Synthetic Lethality window) [4].
Part 4: Data Analysis & Comparative Metrics
The following table summarizes the potency of key phthalazinone derivatives across different biological targets, highlighting the scaffold's versatility.
Table 1: Comparative Biological Activity of Phthalazinone Derivatives
| Compound | Target | Mechanism | IC50 / Potency | Key Structural Feature | Ref |
| Olaparib | PARP1/2 | DNA Trapping | PARP1: ~5 nM | N-cyclopropanecarbonyl piperazine | [1] |
| YCH1899 | PARP1 | Anti-resistant | PARP1: 0.89 nM | Optimized for Olaparib-resistant mutants | [5] |
| Cis-(+)-14 | PDE4 | cAMP stabilization | pIC50: 9.3 | N-adamantan-2-yl, cis-fused rings | [2] |
| DLC-49 | PARP/HDAC | Dual Inhibition | PARP1: 0.53 nMHDAC1: 17 nM | Hydroxamic acid tail (HDAC pharmacophore) | [6] |
| Compound 14c | B. subtilis | Antimicrobial | MIC: 15.62 µg/mL | N-alkylated phthalazinone | [7] |
Part 5: Future Directions & Emerging Frontiers
The field is moving toward Dual-Target Inhibitors . By appending a hydroxamic acid tail to the phthalazinone core, researchers have created molecules like DLC-49 that inhibit both PARP and HDAC (Histone Deacetylase) [6]. This dual-action strategy prevents cancer cells from using alternative survival pathways when one mechanism is blocked.
Additionally, Antimicrobial Resistance (AMR) research suggests that N-alkylated phthalazinones may serve as effective agents against Gram-positive bacteria like S. aureus and B. subtilis, potentially offering a new class of antibiotics distinct from beta-lactams [7].
References
-
Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents Med Chem.[7] (2020).[8] Link
-
Novel Selective Phosphodiesterase (PDE4) Inhibitors. 4. Resolution, Absolute Configuration, and PDE4 Inhibitory Activity. Journal of Medicinal Chemistry. (2002).[4] Link
-
PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. (2021).[8][9][10] Link
-
PARP assay for inhibitors. BMG LABTECH Application Note.Link
-
YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry.[9] (2023).[9][11] Link[9]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry. (2024).[12] Link
-
Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)-Phthalazinone Derivatives. Turkish Journal of Chemistry. (2008).[13][14] Link
Sources
- 1. (PDF) Pyridazine and phthalazine derivatives with potential antimicrobial activity [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jpsbr.org [jpsbr.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cell.com [cell.com]
- 11. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. researchgate.net [researchgate.net]
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a PARP inhibitor
An In-depth Technical Guide to Phthalazinone-Based PARP Inhibitors: Featuring Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a Core Scaffold
Authored by a Senior Application Scientist
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutic agents, particularly in the context of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The phthalazinone scaffold has been identified as a promising framework for the development of potent PARP inhibitors.[3][4] This guide provides a comprehensive technical overview of a representative phthalazinone-based PARP inhibitor, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate. We will delve into its proposed synthesis, mechanism of action, and the critical experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and DNA repair pathways.
Introduction: The Rationale for Phthalazinone-Based PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[5] PARP1, in particular, detects single-strand breaks (SSBs) in DNA and initiates their repair through the base excision repair (BER) pathway.[2] In tumors with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[2][6] These cells are unable to efficiently repair these DSBs, resulting in a synthetic lethal phenotype and subsequent cell death.[1][2]
PARP inhibitors function through two primary mechanisms:
-
Catalytic Inhibition: They compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains and the recruitment of downstream DNA repair proteins.[5][6]
-
PARP Trapping: A subset of PARP inhibitors not only block the enzyme's catalytic activity but also trap PARP on the DNA at the site of damage.[7][8] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription.[8]
The phthalazinone core has proven to be a robust scaffold for designing potent PARP inhibitors, with the approved drug Olaparib featuring this chemical moiety.[9] The structure allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.[3][10]
Synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate: A Proposed Pathway
Proposed Retrosynthetic Analysis and Forward Synthesis
The synthesis would likely commence from a substituted benzene derivative, which can be elaborated to the phthalazinone ring system. A key step would involve the condensation of a hydrazine with a suitably functionalized phthalic acid derivative.
dot
Caption: Proposed synthetic pathway for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Dimethyl 4-formylphthalate This starting material can be synthesized from 4-methylphthalic anhydride through a series of oxidation and esterification reactions.
Step 2: Condensation with Hydrazine Hydrate
-
Dissolve Dimethyl 4-formylphthalate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.
Step 3: Intramolecular Cyclization and Tautomerization
-
The isolated hydrazone intermediate may spontaneously cyclize to the more stable 1-oxo-1,2-dihydrophthalazine ring system upon heating. In some cases, an acid or base catalyst may be required.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Mechanism of Action as a PARP Inhibitor
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, as a phthalazinone derivative, is anticipated to exert its anticancer effects through the established mechanisms of PARP inhibition.
Signaling Pathway of PARP Inhibition
dot
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
In Vitro Evaluation: Key Experimental Protocols
A thorough in vitro evaluation is essential to characterize the potency and selectivity of a novel PARP inhibitor.
PARP1 Enzymatic Assay
This assay quantifies the ability of the compound to inhibit the catalytic activity of PARP1.
Principle: A colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1.
Step-by-Step Protocol:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Add a reaction mixture containing activated DNA, recombinant human PARP1 enzyme, and varying concentrations of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (or a known inhibitor like Olaparib as a positive control).
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unreacted reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
Cell-Based Assays in Cancer Cell Lines
Cell Viability Assay (e.g., MTT or CellTiter-Glo®) This assay determines the cytotoxic effect of the compound on cancer cells.
Principle: Measures the metabolic activity of viable cells.
Step-by-Step Protocol:
-
Seed cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Hypothetical In Vitro Activity Data
The following table presents hypothetical but realistic data for a promising phthalazinone-based PARP inhibitor, based on published data for similar compounds.[4][10]
| Assay | Cell Line | Genotype | Hypothetical IC50/GI50 (nM) |
| PARP1 Enzymatic Assay | - | - | 5.2 |
| Cell Viability | MDA-MB-436 | BRCA1 mutant | 25.8 |
| Cell Viability | Capan-1 | BRCA2 mutant | 30.1 |
| Cell Viability | MCF-7 | BRCA wild-type | >10,000 |
Advanced Cellular Assays
Immunofluorescence for γH2AX Foci Formation This assay visualizes DNA double-strand breaks.
Principle: γH2AX is a phosphorylated form of histone H2AX that accumulates at sites of DSBs.
dot
Caption: Workflow for γH2AX immunofluorescence staining.
Conclusion and Future Directions
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate represents a promising, albeit currently under-investigated, member of the phthalazinone class of PARP inhibitors. The proposed synthetic route and experimental protocols outlined in this guide provide a solid framework for its synthesis and preclinical evaluation. Future studies should focus on confirming its synthesis, determining its in vitro and in vivo efficacy, and exploring its pharmacokinetic and pharmacodynamic properties. The continued exploration of novel phthalazinone derivatives is a valuable endeavor in the quest for more effective and selective cancer therapeutics.
References
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
-
Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.[8]
-
Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., ... & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629.[9][13]
-
Fong, P. C., Boss, D. S., Capanu, M., O'Connor, M. J., ... & Ashworth, A. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.[1]
- Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(10), 1317-1327.
-
Saleh, A. A., El-Gamal, M. I., Ibrahim, T. S., & Al-Said, M. S. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic chemistry, 77, 443-456.[4]
- Pommier, Y. (2013). Drugging PARP: trapping and catalytic inhibition. Journal of medicinal chemistry, 56(21), 8371-8382.
-
Li, X., Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., ... & Cai, J. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1735-1746.[10]
- Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2015). Phthalazinone-based anticancer agents: A review. European journal of medicinal chemistry, 97, 42-60.
- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase. Journal of medicinal chemistry, 51(20), 6581-6591.
- Weaver, A. N., & Yang, E. S. (2013). Beyond synthetic lethality: a new paradigm of PARP inhibitor activity.
-
Benniston, A. C., Harriman, A., & Yufit, D. S. (1999). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1886-1888.[12]
-
Hu, C., Li, Y., & Wang, Y. (2009). 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3050.[11]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. New mechanism of action for PARP inhibitors discovered - ecancer [ecancer.org]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
The Phthalazinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phthalazinone scaffold, a bicyclic aromatic heterocycle, has carved a significant niche in medicinal chemistry, forming the structural foundation of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of phthalazinone compounds, tracing their evolution from early synthetic explorations to the development of highly targeted modern medicines. We will delve into the seminal discoveries, key chemical syntheses, and the scientific rationale that has propelled this versatile core from a laboratory curiosity to a cornerstone of contemporary drug design.
Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations
The story of phthalazinone begins not with the ketone-containing ring itself, but with its parent heterocycle, phthalazine. The late 19th century witnessed a surge in the exploration of aromatic chemistry, and it was within this fertile scientific landscape that the phthalazine core was first described.
The Pioneering Synthesis of Phthalazine
The first documented synthesis of the parent phthalazine ring system was achieved by Siegmund Gabriel and Georg Pinkus in 1893. Their method, while not high-yielding by modern standards, was a landmark achievement that laid the groundwork for all subsequent phthalazine chemistry.
The early syntheses were soon followed by more practical and versatile methods for constructing the phthalazinone core. A historically significant and still widely utilized approach involves the cyclization of phthalic acid derivatives, most notably phthalic anhydride. The ready availability and reactivity of phthalic anhydride make it an ideal starting material for the efficient construction of the phthalazinone skeleton.[1]
The Cornerstone Reaction: Phthalic Anhydride and Hydrazine
The reaction of phthalic anhydride with hydrazine hydrate is a foundational method for the synthesis of the parent phthalazin-1(2H)-one. This two-component cyclocondensation is conceptually straightforward and provides a direct route to the core structure that can be further elaborated.
The choice of phthalic anhydride as a starting material is a prime example of strategic synthetic design. Its cyclic anhydride structure provides two electrophilic carbonyl carbons in the correct ortho orientation for cyclization with a dinucleophilic reagent like hydrazine. This inherent structural pre-organization contributes to the efficiency of the ring-forming reaction.
A general representation of this seminal reaction is as follows:
Figure 1: General reaction scheme for the synthesis of phthalazin-1(2H)-one from phthalic anhydride and hydrazine hydrate.
This fundamental transformation has been modified and expanded upon over the decades to allow for the synthesis of a vast library of substituted phthalazinone derivatives.
Part 2: The Evolving Therapeutic Landscape of Phthalazinone Compounds
The journey of phthalazinone compounds from simple heterocycles to life-changing medicines is a testament to the power of serendipity, keen observation, and rational drug design. The diverse pharmacological activities of this scaffold were uncovered over many years, with each new discovery opening up new avenues of therapeutic exploration.
Early Forays into Cardiovascular Medicine
One of the earliest and most significant therapeutic applications of a phthalazinone-related compound was the discovery of hydralazine in the mid-20th century. While technically a hydrazinophthalazine, its development spurred immense interest in the pharmacological potential of this heterocyclic class. Hydralazine emerged as a potent vasodilator and became a frontline treatment for hypertension.[2] This discovery firmly established the phthalazine core as a pharmacologically relevant scaffold and prompted further investigation into its cardiovascular effects. More recent studies have continued to explore phthalazinone derivatives as vasodilator agents, with some compounds demonstrating the ability to block calcium channels.[3]
The Rise of Phthalazinones in Oncology: A Paradigm Shift
The most profound impact of phthalazinone chemistry on modern medicine has undoubtedly been in the field of oncology. This shift from cardiovascular applications to cancer therapy highlights the remarkable versatility of the phthalazinone core and the evolution of drug discovery from broad physiological effects to targeted molecular interventions.
The discovery that phthalazinone derivatives could potently inhibit the enzyme poly(ADP-ribose) polymerase (PARP) was a watershed moment in cancer therapeutics.[4] PARP enzymes are critical components of the cellular DNA damage response machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair their DNA and undergo apoptosis.[5]
Olaparib, a landmark drug based on the phthalazinone scaffold, was the first PARP inhibitor to receive regulatory approval.[6] Its success has paved the way for a new class of targeted cancer therapies and has solidified the phthalazinone core as a premier scaffold for the design of PARP inhibitors.[4]
The development of phthalazinone-based PARP inhibitors was a triumph of structure-based drug design. Researchers meticulously optimized the phthalazinone core with various substituents to enhance its binding affinity and selectivity for the PARP active site.[5] Molecular docking studies have revealed that the planar phthalazinone ring system engages in key hydrogen bonding and π-π stacking interactions with amino acid residues in the PARP active site, such as Gly863, Ser904, and Tyr907.[5]
The success of phthalazinones in oncology extends beyond PARP inhibition. The scaffold has also proven to be a fertile ground for the development of kinase inhibitors. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Several phthalazinone derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating their potential as anti-angiogenic agents.[7][8]
The interaction of these compounds with the VEGFR-2 active site often involves hydrogen bonding with key residues like Cys919. The development of these inhibitors showcases the adaptability of the phthalazinone scaffold to target the ATP-binding pocket of various kinases.
Beyond VEGFR, phthalazinone-based compounds have also been developed as inhibitors of other kinases, such as Aurora kinases, which are involved in cell cycle regulation and mitosis.[9]
Part 3: Experimental Protocols and Methodologies
A deep understanding of the discovery and history of phthalazinone compounds is incomplete without an appreciation for the practical chemistry involved in their synthesis and biological evaluation. This section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a Model Phthalazinone Compound: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one
This protocol describes a common method for the synthesis of a 4-substituted phthalazinone, which serves as a versatile intermediate for the creation of more complex derivatives, including many PARP inhibitors.[10]
Materials:
-
2-(4-hydroxybenzoyl)benzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (2M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) and ethanol to create a suspension.
-
With stirring, add hydrazine hydrate (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 2M hydrochloric acid to the stirred mixture to acidify it to a pH of approximately 5-6.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
Biological Evaluation: PARP1 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a phthalazinone compound against the PARP1 enzyme.[11][12]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test phthalazinone compound dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with assay buffer.
-
Prepare serial dilutions of the test phthalazinone compound in assay buffer containing a final DMSO concentration of 1%.
-
In each well, add the PARP1 enzyme, activated DNA, and the test compound dilution (or vehicle control).
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at 30°C for 1 hour to allow for the PARP reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Part 4: Visualizing the Science: Diagrams and Workflows
To further illuminate the concepts discussed, the following diagrams created using the DOT language provide visual representations of key pathways and workflows.
Chemical Synthesis Workflow
This diagram illustrates the general workflow for the synthesis of phthalazinone-based PARP inhibitors, starting from a key intermediate.
Conclusion
The history of phthalazinone compounds is a compelling narrative of chemical innovation and biomedical progress. From its humble beginnings as a newly synthesized heterocycle, the phthalazinone core has risen to become a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. The journey from the early antihypertensive agents to the highly specific PARP and kinase inhibitors of today underscores the power of iterative drug design and a deepening understanding of the molecular basis of disease. As researchers continue to explore the chemical space around this versatile core, it is certain that the story of the phthalazinone scaffold is far from over, with new therapeutic applications and even more precisely targeted medicines on the horizon.
References
-
O'Connor, M. J. (2015). Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. ACS Medicinal Chemistry Letters, 6(12), 1156-1161. [Link]
-
Li, X., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(1), 58-67. [Link]
-
Mikolaichuk, O., et al. (2024). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Research Square. [Link]
-
Gunderson, A. J., & Moore, K. N. (2020). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Molecules, 25(21), 5229. [Link]
-
Mikolaichuk, O., et al. (2024). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety. [Link]
-
Johannes, J. W., et al. (2015). Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. ResearchGate. [Link]
-
Gomaa, M. S., et al. (2018). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. Journal of Applied Pharmaceutical Science, 8(11), 047-057. [Link]
-
Ali, T. E., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Biointerface Research in Applied Chemistry, 13(2), 139. [Link]
-
Vila, N., et al. (2019). Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels. Future Medicinal Chemistry, 11(3), 179-191. [Link]
- Menear, K. A., et al. (2011). Phthalazinone compound as parp inhibitor.
-
Abdel-Ghani, T. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22933-22953. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 152, 107556. [Link]
-
Loh, V. M., et al. (2005). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238. [Link]
-
Teixidó, J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. [Link]
-
El-Naggar, M. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14066-14083. [Link]
-
El-Naggar, M. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. [Link]
-
Various Authors. (n.d.). Phthalazinone. Egyptian Knowledge Bank. [Link]
-
El-Gohary, N. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PMC. [Link]
-
Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(11), e2100201. [Link]
-
Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]
-
Li, X., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. [Link]
-
Muñín, J., et al. (2010). Synthesis of new phthalazinedione derivatives. Molecular Diversity Preservation International. [Link]
-
El-Naggar, M. A., et al. (2023). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 8(39), 35839-35852. [Link]
-
Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. [Link]
-
Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Semantic Scholar. [Link]
-
Asif, M. (2018). Pharmacological activities of various phthalazine and phthalazinone derivatives. Academia.edu. [Link]
-
Various Authors. (2013). Recent Developments in Chemistry of Phthalazines. Longdom Publishing SL. [Link]
-
Vila, N., et al. (2014). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ResearchGate. [Link]
-
Asif, M. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. ResearchGate. [Link]
-
Pollard, J. R., et al. (2008). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry, 51(13), 3664-3673. [Link]
-
Al-Ostath, A., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. PMC. [Link]
-
Kumar, S., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. PMC. [Link]
-
Li, X., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 280, 117009. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 10(49), 29281-29302. [Link]
-
Various Authors. (2013). Recent Developments in Chemistry of Phthalazines. ResearchGate. [Link]
Sources
- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2011007145A1 - Phthalazinone compound as parp inhibitor - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Tautomeric Forms of the Phthalazinone Moiety
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant pharmacological activities. Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] A fundamental and often pivotal aspect of the phthalazinone structure is its capacity to exist in different tautomeric forms. Understanding this tautomerism is not merely an academic exercise; it is critical for drug design and development, as the predominant tautomer can profoundly influence a molecule's physicochemical properties, receptor-binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the tautomeric forms of the phthalazinone moiety, detailing their structural characteristics, the equilibrium between them, and the analytical techniques used for their elucidation.
The Tautomeric Landscape of Phthalazinone
The phthalazinone moiety primarily exhibits lactam-lactim tautomerism, an equilibrium between an amide (lactam) and a hydroxy-imine (lactim) form. The equilibrium can also be influenced by the potential for zwitterionic species, particularly in polar environments.
The two primary tautomeric forms are:
-
1(2H)-Phthalazinone (Lactam form): This form possesses an amide functional group within the heterocyclic ring. It is generally considered the more stable tautomer, particularly in the solid state and in polar solvents.
-
1-Hydroxyphthalazine (Lactim form): This tautomer features a hydroxyl group and an imine functionality. Its prevalence can be influenced by solvent polarity and substitution patterns on the phthalazinone ring.
Caption: Lactam-lactim tautomeric equilibrium of the phthalazinone core.
The position of this equilibrium is a delicate balance of several factors:
-
Solvent Effects: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam form.[4] Conversely, non-polar or less polar solvents can favor the lactim tautomer.[4]
-
pH: The acidity or basicity of the medium can significantly shift the equilibrium. In acidic conditions, protonation of the ring nitrogens can occur, while in basic conditions, deprotonation of the N-H or O-H group can lead to anionic species.
-
Substitution: The nature and position of substituents on the phthalazinone ring can influence the relative stability of the tautomers through electronic and steric effects.
-
Physical State: In the solid state, the lactam form is overwhelmingly predominant, often stabilized by intermolecular hydrogen bonding.[1][5]
Definitive Structural Elucidation: X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state. Numerous crystallographic studies of phthalazinone derivatives have confirmed the prevalence of the lactam tautomer.
A representative example is the crystal structure of 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, which clearly shows the C=O double bond characteristic of the lactam form.[1] The bond length of the C=O group is typically in the range of 1.21-1.23 Å.[1] Furthermore, in the crystal structure of a co-crystal of phthalazin-1(2H)-one with picric acid, the phthalazinone molecule is present in its lactam form and forms centrosymmetric dimers through N—H⋯O hydrogen bonds.[5]
Table 1: Representative Crystallographic Data for the Lactam Form of Phthalazinone Derivatives
| Compound | C=O Bond Length (Å) | N-H Bond Length (Å) | Key Intermolecular Interactions | Reference |
| 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one | 1.2175(15) | N/A (N-substituted) | C—H⋯O and π–π stacking | [1] |
| Phthalazin-1(2H)-one (in co-crystal with picric acid) | Not specified | Not specified | N—H⋯O hydrogen bonds | [5] |
| 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one | Not specified | N/A (N-substituted) | C—H⋯O hydrogen bonds |
Spectroscopic Fingerprints of Tautomeric Forms
Spectroscopic techniques are indispensable for characterizing tautomeric forms, particularly in solution where an equilibrium exists. By comparing the spectra of the parent phthalazinone with those of its "fixed" N-alkyl (lactam) and O-alkyl (lactim) derivatives, one can assign characteristic spectral features to each tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. The chemical shifts of both protons and carbons are highly sensitive to the electronic environment, which differs significantly between the lactam and lactim forms.
Key Diagnostic NMR Features:
-
¹H NMR:
-
Lactam (N-H): A broad singlet for the N-H proton, typically in the range of 11-13 ppm, which is exchangeable with D₂O.
-
Lactim (O-H): A sharp or broad singlet for the O-H proton, the chemical shift of which is highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Lactam (C=O): The carbonyl carbon (C1) resonates at a significantly downfield chemical shift, typically in the range of 160-165 ppm.
-
Lactim (C-O): The carbon attached to the hydroxyl group (C1) is shifted upfield compared to the lactam form, appearing in the aromatic region, while the C4 carbon (part of the C=N bond) will be deshielded.
-
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Lactam and "Fixed" Lactim Derivatives
| Compound | Solvent | N-H/O-H (ppm) | C1 (ppm) | C4 (ppm) | Reference |
| Lactam Form | |||||
| Phthalazin-1(2H)-one | DMSO-d₆ | ~12.5 (NH) | ~159.5 | ~138.0 | |
| 2-Methylphthalazin-1(2H)-one | CDCl₃ | N/A | ~160.0 | ~137.5 | |
| 2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one | CD₃OD | N/A | 161.1 | 146.0 | [6] |
| "Fixed" Lactim Form (O-Alkyl Derivatives) | |||||
| 1-Methoxyphthalazine | CDCl₃ | N/A | ~162.0 | ~145.0 | |
| 1-((2S,3S)-2,3-bis(benzoyloxy)butoxy)phthalazine | CDCl₃ | N/A | ~161.5 | ~144.8 |
Note: The exact chemical shifts can vary depending on the specific substituents and solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups that differentiate the lactam and lactim tautomers.
Key Diagnostic IR Bands:
-
Lactam Form:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band typically between 1650-1680 cm⁻¹. This is a highly characteristic band for the lactam form.
-
-
Lactim Form:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C=N Stretch: An absorption band in the region of 1620-1640 cm⁻¹.
-
C-O Stretch: An absorption band in the region of 1200-1250 cm⁻¹.
-
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Phthalazinone Tautomers
| Functional Group | Tautomeric Form | Approximate Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Lactam | 3200 - 3400 | Medium |
| C=O Stretch | Lactam | 1650 - 1680 | Strong |
| O-H Stretch | Lactim | 3200 - 3600 | Broad |
| C=N Stretch | Lactim | 1620 - 1640 | Medium |
| C-O Stretch | Lactim | 1200 - 1250 | Medium |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution. The lactam and lactim forms have different chromophoric systems and therefore exhibit distinct absorption maxima (λmax). The position of the equilibrium can be influenced by solvent polarity, and this is reflected in the changes in the UV-Vis spectrum. Generally, the lactam form, with its more extended conjugated system, is expected to have a λmax at a longer wavelength compared to the lactim form.
Experimental and Computational Protocols for Tautomer Analysis
A robust investigation of phthalazinone tautomerism combines experimental and computational approaches.
Sources
- 1. 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 5. Phthalazin-1(2H)-one–picric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
Strategies and Starting Materials for the Synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate: A Technical Guide
Introduction & Strategic Rationale
The 1-oxo-1,2-dihydrophthalazine (phthalazin-1(2H)-one) scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and targeted kinase degraders. Specifically, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2305252-16-6) is a highly sought-after building block because the C6-carboxylate provides an orthogonal functional handle for late-stage diversification, such as amide coupling or cross-coupling, without disrupting the hydrogen-bonding network of the lactam core.
The fundamental challenge in synthesizing this molecule lies in chemoselectivity and regioselectivity . The classical approach to constructing the phthalazinone ring involves the condensation of an ortho-formylbenzoic acid derivative with hydrazine hydrate. However, if the starting material already contains the C6-methyl ester (e.g., 2-formyl-4-(methoxycarbonyl)benzoic acid), the highly nucleophilic hydrazine can indiscriminately attack the C4-aliphatic ester, leading to unwanted hydrazide byproducts and oligomerization.
To bypass this chemoselectivity flaw, the most robust, self-validating synthetic strategy relies on constructing a halogenated phthalazinone core first, followed by a late-stage palladium-catalyzed methoxycarbonylation. This guide outlines the optimal pathway utilizing 5-bromophthalide as the primary starting material.
Retrosynthetic Analysis & Workflow
By shifting the esterification to the final step, we eliminate the risk of hydrazine-mediated ester cleavage. The retrosynthetic sequence dictates that the target molecule is derived from 6-bromophthalazin-1(2H)-one . This intermediate is synthesized via the hydrazine-mediated ring expansion of 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (a pseudoacid), which is cleanly generated from the commercially available and inexpensive 5-bromophthalide .
Figure 1: Optimized synthetic workflow utilizing 5-bromophthalide to prevent regioselectivity issues.
Comparative Analysis of Starting Materials
When designing the scale-up route, chemists typically evaluate two primary starting materials. As demonstrated in Table 1, the 5-bromophthalide route vastly outperforms the trimellitic anhydride route in both yield and chemocontrol.
Table 1: Quantitative Comparison of Starting Material Strategies
| Starting Material | Target Intermediate | Regioselectivity | Chemoselectivity (Hydrazine Step) | Overall Yield | Cost/Scalability |
| Trimellitic Anhydride | 2-Formyl-4-(methoxycarbonyl)benzoic acid | Poor (Yields mixtures of 1,2,4-isomers during mono-reduction) | Low (Hydrazine attacks the C4-ester, forming hydrazides) | < 25% | Very Low Cost, but poor scalability due to purifications. |
| 5-Bromophthalide | 6-Bromophthalazin-1(2H)-one | Excellent (Benzylic bromination is highly site-specific) | High (Bromine is inert to hydrazine under reflux conditions) | > 65% | Moderate Cost, highly scalable, minimal chromatography. |
Mechanistic Rationale of the Hydrazine Cyclization
The conversion of the pseudoacid to the phthalazinone core is a cascade reaction driven by thermodynamics. The starting material, 5-bromo-3-hydroxyisobenzofuran-1(3H)-one, exists in a ring-chain tautomeric equilibrium with its open-chain form, 4-bromo-2-formylbenzoic acid.
Causality of the Reaction: Hydrazine hydrate acts as a potent bis-nucleophile. It preferentially attacks the highly electrophilic formyl carbon (or the hemiacetal carbon of the closed form) to generate a hydrazone intermediate. The primary amine of the hydrazone then undergoes an intramolecular nucleophilic acyl substitution at the adjacent carboxylic acid/lactone carbonyl. The expulsion of water drives the irreversible formation of the highly stable, aromatic 6-membered lactam ring [1].
Figure 2: Mechanistic sequence of the hydrazine-mediated ring expansion and lactamization.
Detailed Experimental Methodologies
The following protocols represent a self-validating system designed to ensure high fidelity and reproducibility across batches, adapted from validated patent literature [1].
Step 1: Synthesis of 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one
Rationale: Radical bromination selectively targets the C3 benzylic position due to the stabilizing effect of the adjacent oxygen atom. Subsequent hydrolysis yields the pseudoacid.
-
Bromination: Suspend 5-bromophthalide (1.0 eq, e.g., 5.2 g) and N-bromosuccinimide (NBS, 1.3 eq) in 1,2-dichloroethane (200 mL).
-
Add azobisisobutyronitrile (AIBN, 0.1 eq) as a radical initiator.
-
Reflux the mixture for 8 hours under an inert atmosphere. Monitor completion via TLC.
-
Cool the reaction to room temperature, filter off the succinimide byproduct, and wash the filter cake with 1,2-dichloroethane. Concentrate the filtrate in vacuo.
-
Hydrolysis: Suspend the resulting crude residue in distilled water (50 mL) and reflux with vigorous stirring for 4 hours.
-
Cool the mixture to 0 °C. Filter the precipitated product, wash with cold water until neutral, and dry under a vacuum to afford 5-bromo-3-hydroxyisobenzofuran-1(3H)-one as off-white crystals (Yield: ~86%).
Step 2: Synthesis of 6-Bromophthalazin-1(2H)-one
Rationale: Conducting this step in methanol ensures the solubility of the hydrazine intermediate while allowing the highly crystalline phthalazinone product to precipitate, driving the reaction forward and simplifying purification.
-
Dissolve 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq, e.g., 1.5 g) in anhydrous methanol (50 mL).
-
Add hydrazine monohydrate (1.5 eq) dropwise at room temperature. Stir for 30 minutes to allow initial hydrazone formation.
-
Heat the reaction mixture to reflux for 5 hours to drive the lactamization.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Triturate the resulting solid with ethyl acetate, filter, and dry to furnish 6-bromophthalazin-1(2H)-one as white crystals (Yield: ~88%).
Step 3: Palladium-Catalyzed Methoxycarbonylation
Rationale: Late-stage carbonylation installs the methyl ester without exposing it to nucleophilic attack. The use of Pd(dppf)Cl₂ provides a robust catalytic cycle resistant to the coordinating nitrogen atoms of the phthalazine core.
-
In a high-pressure Parr reactor, suspend 6-bromophthalazin-1(2H)-one (1.0 eq) in a mixture of anhydrous methanol and DMF (1:1 v/v).
-
Add triethylamine (Et₃N, 2.5 eq) as the base to neutralize the generated HBr.
-
Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.
-
Purge the reactor with carbon monoxide (CO) gas three times, then pressurize to 50 psi with CO.
-
Heat the reaction to 80 °C and stir vigorously for 12–16 hours.
-
Cool to room temperature, carefully vent the CO gas, and filter the mixture through a pad of Celite.
-
Concentrate the filtrate, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (DCM/MeOH) to yield Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate .
References
- Innocure Therapeutics, Inc. (2023). PIPERIDINEDIONE DERIVATIVE (European Patent No. EP4116298A1). European Patent Office.
Application Notes and Protocols for In Vitro Evaluation of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Introduction: The Therapeutic Potential of Phthalazinone Scaffolds
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this heterocyclic system have been extensively investigated for a range of biological activities, most notably as anticancer agents.[2][3][4] The versatility of the phthalazine structure allows for modifications that can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[2]
Key mechanisms of action for phthalazinone derivatives in oncology include the inhibition of critical cellular enzymes such as Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[2][3] By targeting these pathways, phthalazinone-based agents can disrupt DNA repair in cancer cells, inhibit tumor angiogenesis, and block signaling pathways that drive cell proliferation, ultimately leading to apoptosis.[2][3] This application note provides a detailed protocol for the in vitro evaluation of a specific derivative, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, to characterize its potential as a therapeutic agent.
Compound Profile: Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
| Property | Information | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | Derived from similar structures |
| Molecular Weight | 204.18 g/mol | Derived from similar structures |
| Appearance | Likely a solid (e.g., cream-colored) | [5] |
| Solubility | Expected to be soluble in DMSO. | [2] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [6][7] |
Safety and Handling Precautions
As a laboratory chemical, appropriate safety measures must be taken when handling Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate and its solutions.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[7][8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a chemical fume hood.[6][8]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[5]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Experimental Workflow for In Vitro Characterization
The following diagram outlines the general workflow for the in vitro assessment of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Caption: General workflow for in vitro evaluation of the test compound.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol is a standard colorimetric assay to determine the viability of cells after treatment with the test compound and is used to calculate the half-maximal inhibitory concentration (IC50).[2]
Materials:
-
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a 10 mM stock solution of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in sterile DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).[2]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Incubate the plate for 48 to 72 hours.[2]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Mechanistic Assays
Based on the IC50 values obtained, further assays can be conducted to elucidate the mechanism of action. Phthalazinone derivatives are known to potentially inhibit PARP, EGFR, and VEGFR-2.[2][3]
Hypothetical Signaling Pathway Inhibition:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. angenechemical.com [angenechemical.com]
In vivo applications of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in animal models
Abstract & Mechanism of Action
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a key pharmacophore scaffold belonging to the phthalazinone class. Structurally, it mimics the nicotinamide moiety of NAD+, allowing it to bind competitively to the catalytic domain of Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1/2).
While often used as a synthetic intermediate for advanced PARP inhibitors (such as Olaparib analogues), this compound possesses intrinsic biological activity that necessitates rigorous in vivo characterization. Its in vivo profile is defined by two critical pathways:
-
Pharmacodynamics (Efficacy): Inhibition of PARP activity, leading to the accumulation of DNA single-strand breaks (SSBs). In Homologous Recombination (HR)-deficient contexts (e.g., BRCA1/2 mutations), these SSBs convert to lethal double-strand breaks (DSBs), triggering apoptosis via synthetic lethality.
-
Pharmacokinetics (Metabolism): The methyl ester functions as a prodrug, rapidly hydrolyzed by plasma esterases to the active acid form (1-oxo-1,2-dihydrophthalazine-6-carboxylic acid ). Furthermore, the phthalazinone core is a known substrate for cytosolic Aldehyde Oxidase (AO) , which can impact clearance rates in rodents versus humans.
Mechanism of Action Diagram
Caption: Mechanism of Synthetic Lethality induced by Phthalazinone-based PARP inhibition in BRCA-deficient models.
Pre-clinical Formulation Strategy
Phthalazinones are characterized by high melting points and poor aqueous solubility (Class II/IV BCS). Successful in vivo delivery requires a formulation that prevents precipitation in the peritoneal cavity or GI tract.
Recommended Vehicle Systems
| Component | Concentration | Function | Notes |
| DMSO | 5-10% | Co-solvent | Dissolve compound here first. Keep <10% to avoid vehicle toxicity. |
| PEG 300/400 | 30-40% | Solubilizer | Provides steric stabilization. |
| HP-β-CD | 10-20% (w/v) | Complexing Agent | Hydroxypropyl-beta-cyclodextrin in PBS. Preferred for IP dosing to reduce irritation. |
| Tween 80 | 1-5% | Surfactant | Optional; prevents aggregation upon dilution. |
Standard Protocol (10 mg/mL stock):
-
Weigh Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate .
-
Dissolve completely in 10% DMSO (v/v of final volume). Vortex and sonicate at 37°C until clear.
-
Slowly add 40% PEG 300 . Vortex immediately.
-
Add 50% PBS (or 20% HP-β-CD in PBS) dropwise while vortexing.
-
Check: If precipitation occurs, increase cyclodextrin concentration or switch to a lipid-based carrier (e.g., Labrasol).
Pharmacokinetics (PK) & Metabolism Protocol
Before efficacy studies, the conversion of the methyl ester to the active acid and its clearance must be established.
Experimental Design
-
Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).
-
Sampling: Plasma collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Analytical Considerations (LC-MS/MS)
Since the methyl ester is a prodrug, you must monitor two transitions:
-
Parent (Methyl Ester): [M+H]+ ~205.1 Da.
-
Metabolite (Acid): [M+H]+ ~191.1 Da. (Likely the predominant species in plasma).
-
AO Metabolite: Monitor for +16 Da (hydroxylation) if clearance is unexpectedly high.
Critical Note on Aldehyde Oxidase (AO): Rodents have high AO activity compared to humans. Phthalazinones are classic AO substrates. If half-life (
Efficacy Protocol: BRCA-Deficient Xenograft Model
This protocol evaluates the synthetic lethality of the compound in a relevant oncology model.[1][2]
Model Selection
-
Cell Line: MDA-MB-436 (Triple-Negative Breast Cancer, BRCA1 mutant) or Capan-1 (Pancreatic, BRCA2 mutant).
-
Control Line: MDA-MB-231 (BRCA wild-type) – to demonstrate selectivity.
Step-by-Step Workflow
Step 1: Tumor Induction
-
Resuspend
cells in 100 µL Matrigel/PBS (1:1). -
Inject subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).
-
Monitor growth until tumors reach 150-200 mm³ (approx. 2-3 weeks).
Step 2: Randomization & Dosing Randomize mice into 4 groups (n=8-10 per group) to ensure equal average tumor volume.
| Group | Treatment | Dose | Route/Frequency |
| G1 | Vehicle Control | N/A | IP, Daily (QD) x 21 days |
| G2 | Test Compound (Low) | 25 mg/kg | IP, Daily (QD) x 21 days |
| G3 | Test Compound (High) | 50 mg/kg | IP, Daily (QD) x 21 days |
| G4 | Olaparib (Positive Ctrl) | 50 mg/kg | IP, Daily (QD) x 21 days |
Step 3: Monitoring
-
Tumor Volume: Measure 2x/week using calipers. Formula:
. -
Body Weight: Weigh daily. >15% weight loss triggers humane endpoint.
-
Clinical Signs: Watch for piloerection or lethargy (signs of vehicle toxicity or off-target effects).
Step 4: Pharmacodynamic (PD) Endpoint At the end of the study (or in a satellite group), harvest tumors 2-4 hours post-last dose.
-
Assay: Measure PARylation (Poly-ADP-ribose polymers) via Western Blot or ELISA (using anti-PAR antibody, Trevigen/R&D Systems).
-
Expectation: Efficient PARP inhibition should reduce PAR levels by >80% compared to vehicle.
Experimental Workflow Diagram
Caption: In vivo efficacy workflow for evaluating PARP inhibition in xenograft models.
Safety & Toxicity Profiling
Phthalazinones are generally well-tolerated, but bone marrow suppression is a class effect of PARP inhibitors.
-
Hematology: Perform Complete Blood Count (CBC) weekly. Watch for anemia (low RBC) and thrombocytopenia (low platelets).
-
Gastrointestinal: Monitor for bloating or diarrhea, which may indicate sensitivity to the methyl ester hydrolysis byproducts or vehicle intolerance.
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link
-
Rottenberg, S., et al. (2008). "High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs." Proceedings of the National Academy of Sciences. Link
-
Pryde, D. C., et al. (2010).[3] "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[3][4] Journal of Medicinal Chemistry. Link
-
Lohse, I., et al. (2011). "BRCA1 and BRCA2 mutations sensitize to poly(ADP-ribose) polymerase inhibition in human pancreatic cancer cells." Neoplasia.[5] Link
-
ChemScene. "Methyl phthalazine-6-carboxylate Product Information." (CAS 469906-06-7).[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety [sciety.org]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Phthalazinone Core
The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential in diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4] Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, the subject of this guide, represents a strategically functionalized phthalazinone with the potential to serve as a versatile lead compound for the development of novel therapeutics. The presence of a methyl carboxylate group at the 6-position offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
While some specific derivatives of the phthalazinone core have been extensively studied, including their roles as PARP inhibitors in cancer therapy, the full potential of substitution at the 6-position of the phthalazine ring remains an area of active investigation.[2] This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the evaluation of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a foundational molecule in drug discovery campaigns.
Synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
A regioselective synthesis is crucial for the unambiguous generation of the desired 6-substituted phthalazinone, avoiding the formation of isomeric mixtures that can complicate biological evaluation and SAR studies. The following protocol outlines a reliable, two-step synthesis starting from the commercially available 4-carboxyphthalic anhydride.
Step 1: Synthesis of 1-Oxo-1,2-dihydrophthalazine-6-carboxylic acid
The initial step involves the reaction of 4-carboxyphthalic anhydride with hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution, where the more reactive anhydride carbonyl adjacent to the electron-withdrawing carboxylic acid group is preferentially attacked by the hydrazine. Subsequent cyclization and dehydration yield the desired 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid.
Protocol:
-
To a solution of 4-carboxyphthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid.
Step 2: Esterification to Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
The carboxylic acid is then converted to its corresponding methyl ester. A variety of standard esterification methods can be employed. A straightforward and efficient method involves the use of phosphorus oxychloride (POCl₃) in methanol.[5]
Protocol:
-
Suspend 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid (1 equivalent) in methanol.
-
Cool the suspension in an ice bath and add phosphorus oxychloride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the prescribed time, monitoring by TLC.
-
Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
-
The crude product can be further purified by column chromatography or recrystallization.
Caption: Regioselective synthesis of the title compound.
Potential Therapeutic Applications and Screening Strategies
The phthalazinone scaffold is a versatile pharmacophore, and substitution at the 6-position can modulate its biological activity. While a specific 6-methoxycarbonyl substituted phthalazinone was found to be inactive in an antifungal screen, this highlights the importance of broad biological testing to uncover the full therapeutic potential of a lead compound.[6] Based on the known activities of related phthalazinone derivatives, the following therapeutic areas are proposed for investigation.
Anticancer Activity
Phthalazinone derivatives are well-established as anticancer agents, with some acting as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2][7] The strategic placement of substituents on the phthalazine ring can influence their interaction with the PARP active site.
Proposed Mechanism of Action (PARP Inhibition):
Many PARP inhibitors mimic the nicotinamide portion of the NAD+ substrate. The phthalazinone core can form key hydrogen bonds within the active site, while substituents can occupy adjacent pockets, enhancing binding affinity and selectivity. The methyl carboxylate group at the 6-position can be explored for its potential to interact with specific residues in the PARP active site or serve as a precursor for further derivatization to optimize this interaction.
Sources
- 1. longdom.org [longdom.org]
- 2. 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US6916950B2 - Process for preparing carboxylic esters - Google Patents [patents.google.com]
- 7. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
Experimental design for testing PARP-1 inhibitory activity
Application Note: Experimental Design for Profiling PARP-1 Inhibitory Activity and Trapping Efficacy
Introduction & Scientific Rationale
Poly(ADP-ribose) polymerase 1 (PARP-1) is an abundant nuclear enzyme that functions as a primary sensor of DNA damage, specifically single-strand breaks (SSBs)[1]. Upon recognizing damaged DNA, PARP-1 binds to the lesion, which triggers an allosteric structural change that activates its catalytic domain[2]. Once activated, PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) to synthesize highly branched poly(ADP-ribose) (PAR) chains on target proteins—including histones and itself—in a process known as PARylation[3]. This auto-modification creates a negative charge repulsion that eventually dissociates PARP-1 from the DNA, allowing downstream Base Excision Repair (BER) effectors to access and repair the lesion[2].
In oncology and drug development, PARP-1 inhibitors (PARPi) are designed to exploit the concept of synthetic lethality in tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations[4].
Dual Mechanism of Action: Catalytic Inhibition vs. PARP Trapping
Modern PARP inhibitors exert their cytotoxic effects via two distinct but interconnected mechanisms:
-
Catalytic Inhibition : By acting as NAD+ competitive analogues, inhibitors bind to the catalytic (CAT) domain of PARP-1, preventing the formation of PAR chains and stalling the BER pathway[4].
-
PARP Trapping : The most potent inhibitors induce an allosteric lock that stabilizes the PARP-DNA complex. Because the enzyme cannot auto-PARylate, it remains tightly bound to the DNA lesion[5]. This "trapped" PARP-1 complex physically obstructs DNA replication machinery. When a replication fork collides with a trapped PARP complex, it collapses, causing a highly lethal double-strand break (DSB) that HR-deficient cells cannot repair[5].
Caption: Mechanisms of PARP-1 activation by DNA damage and subsequent inhibition/trapping by PARPi.
Comparative Profiling of Clinical PARP Inhibitors
Not all PARP inhibitors are created equal. While their catalytic IC50 values often cluster in the low nanomolar range, their PARP trapping efficiency varies by orders of magnitude[5]. Talazoparib, for instance, exhibits a trapping potency approximately 100-fold greater than Olaparib, which directly correlates with its higher in vitro cytotoxicity and in vivo efficacy at lower doses[6].
Table 1: Pharmacological Profile of FDA-Approved PARP Inhibitors
| PARP Inhibitor | Primary Targets | Enzymatic IC50 (PARP-1) | PARP Trapping Potency | Clinical Application |
| Talazoparib | PARP-1, PARP-2 | ~0.5 - 1.5 nM | Very High (+++) | BRCA-mutated Breast Cancer |
| Rucaparib | PARP-1, PARP-2 | ~1.0 - 2.0 nM | Moderate (++) | Ovarian, Prostate Cancer |
| Olaparib | PARP-1, PARP-2 | ~1.0 - 5.0 nM | Moderate (++) | Ovarian, Breast, Prostate Cancer |
| Niraparib | PARP-1, PARP-2 | ~4.0 - 5.0 nM | High (+++) | Ovarian Cancer |
(Note: IC50 values are derived from standardized in vitro biochemical tight-binding assays[5][6].)
Experimental Design: In Vitro PARP-1 Chemiluminescent Assay
To accurately determine the IC50 of novel PARP-1 inhibitors, researchers commonly utilize a cell-free, microplate-based chemiluminescent assay[7]. This assay measures the incorporation of biotinylated NAD+ into PAR chains deposited onto immobilized histone proteins[8].
Caption: Step-by-step workflow of the in vitro PARP-1 chemiluminescent activity assay.
Protocol: Step-by-Step Methodology
Note: This protocol is optimized for a 96-well format using purified PARP-1 enzyme and biotinylated NAD+[7][8].
Phase 1: Plate Preparation and Blocking
-
Histone Coating : Coat a 96-well white microplate with 50 µL/well of histone solution (e.g., 50 µg/mL in carbonate buffer). Incubate overnight at 4°C.
-
Causality: Histones act as the physiological acceptor proteins for PARylation, mirroring the chromatin environment and providing an anchor for the assay[7].
-
-
Washing & Blocking : Wash the plate 4 times with PBS containing 0.1% Triton X-100. Add 100 µL/well of a blocking buffer (e.g., 1% BSA or Strep-Diluent) and incubate for 1 hour at room temperature (RT) to prevent non-specific binding of the streptavidin conjugate[7].
Phase 2: Inhibitor and Enzyme Incubation 3. Inhibitor Dilution : Prepare serial dilutions of the test compound (e.g., 10 µM down to 0.01 nM) in 1X PARP Assay Buffer. 4. Enzyme Addition : Add 0.5 to 1.0 Units of highly purified, recombinant human PARP-1 enzyme to each well. 5. Pre-incubation : Incubate the PARP-1 enzyme with the inhibitor for 10-15 minutes at RT.
-
Causality: This allows the inhibitor to reach binding equilibrium within the NAD+ catalytic pocket before the substrate is introduced.
Phase 3: The Ribosylation Reaction 6. Reaction Initiation : Add 25 µL of a "PARP Substrate Cocktail" containing Biotinylated-NAD+ and Activated DNA (sheared salmon sperm DNA or synthetic oligonucleotides with SSBs) to each well.
-
Causality: PARP-1 has low basal activity. It requires binding to DNA strand breaks via its zinc-finger domains to undergo the allosteric changes that open its catalytic site[2]. Biotin-NAD+ serves as a tagged substrate, avoiding the need for radioactive isotopes[8].
-
Critical Warning: Never pre-mix the PARP-1 enzyme with the Substrate Cocktail prior to adding the inhibitor. PARP-1 will rapidly auto-PARylate in the presence of activated DNA and NAD+, leading to immediate dissociation and false-negative inhibition readings[7][9].
-
Incubation : Incubate the reaction in the dark for 30–60 minutes at RT.
Phase 4: Detection and Quantification 8. Wash : Terminate the reaction by washing the plate 4 times with PBS-Triton to remove unreacted Biotin-NAD+ and unbound PARP-1. 9. Streptavidin-HRP : Add 50 µL/well of Streptavidin-Horseradish Peroxidase (Strep-HRP) diluted in blocking buffer. Incubate for 30 minutes at RT. 10. Signal Generation : Wash the plate 4 times. Add 50 µL/well of a highly sensitive chemiluminescent HRP substrate (e.g., PeroxyGlow or ECL reagent)[7]. 11. Readout : Immediately read the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of biotinylated PAR chains synthesized[9].
Data Analysis and Quality Control
-
Z'-Factor Calculation : Ensure the assay robustness by calculating the Z'-factor using positive controls (no inhibitor) and negative controls (no enzyme or reference inhibitor at max concentration). A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening[10].
-
IC50 Determination : Plot the log(inhibitor concentration) versus normalized luminescence (%). Use non-linear regression (four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50).
References
-
[1] PARP1 Function, Mechanism, and Biological Significance. Massive Bio.[Link]
-
[2] Rapid Detection and Signaling of DNA Damage by PARP-1. NIH (PMC).[Link]
-
[4] Advances in Development of Selective Antitumor Inhibitors That Target PARP-1. ACS Publications.[Link]
-
[3] Multifaceted Role of PARP-1 in DNA Repair and Inflammation. NIH (PMC).[Link]
-
[5] Inhibitors of PARP: Number crunching and structure gazing. PNAS.[Link]
-
[7] Universal Chemiluminescent PARP Assay Kit 96 Tests Protocol. Trevigen / CosmoBio.[Link]
-
[10] An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Science Publishing.[Link]
-
[8] Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.[Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Talazoparib and Niraparib | Encyclopedia MDPI [encyclopedia.pub]
Cell-based assays for evaluating Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate efficacy
An Application Note and Protocol Guide for evaluating the efficacy of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate and its derivatives in cell-based systems.
Scientific Background & Rationale
The 1-oxo-1,2-dihydrophthalazine core is a highly privileged pharmacophore in modern oncology, serving as the foundational scaffold for potent Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib [1]. Structurally, the phthalazinone moiety acts as a bioisostere for the nicotinamide group of NAD⁺. The lactam N-H and C=O groups form essential, highly conserved hydrogen bonds with the Gly863 and Ser904 residues within the catalytic domain of PARP1/2 [2].
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2305252-16-6) provides an ideal starting material or intermediate for drug development. The methyl carboxylate at the 6-position offers a versatile synthetic handle to project functional groups into the solvent-exposed cleft of the PARP enzyme, optimizing both binding affinity and pharmacokinetic properties [3].
To rigorously evaluate the efficacy of compounds derived from this scaffold, researchers must employ a self-validating screening funnel . This requires orthogonal assays that bridge direct target engagement (PARylation inhibition) with mechanistic validation (DNA damage accumulation) and ultimate phenotypic efficacy (synthetic lethality in BRCA-deficient cells).
Core Mechanism of Action
The efficacy of phthalazinone-based PARP inhibitors relies on two distinct but synergistic mechanisms:
-
Catalytic Inhibition: Preventing the synthesis of poly(ADP-ribose) (PAR) chains, thereby halting the Base Excision Repair (BER) pathway.
-
PARP Trapping: Locking the PARP enzyme onto DNA single-strand breaks (SSBs). During the S-phase of the cell cycle, these trapped complexes cause replication fork collapse, generating lethal double-strand breaks (DSBs) that selectively kill cells with deficient Homologous Recombination (HR) repair (e.g., BRCA1/2 mutations).
Fig 1: Phthalazinone-mediated PARP inhibition and synthetic lethality in BRCA-deficient cells.
Experimental Design & Causality
A robust evaluation protocol cannot rely on a single readout. The following workflow is designed to establish causality between the chemical application of the phthalazinone derivative and the biological outcome.
Fig 2: Orthogonal screening workflow bridging target engagement with phenotypic efficacy.
Detailed Experimental Protocols
Protocol A: Intracellular PARylation Assay (Target Engagement)
Causality Insight: Basal PAR levels in unstimulated cells are often too low to provide a robust assay window (Z' factor < 0.5). By pulsing the cells with Hydrogen Peroxide (H₂O₂), we induce massive oxidative DNA damage, hyperactivating PARP1. This allows us to accurately measure the compound's ability to penetrate the cell and inhibit the catalytic domain [1].
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or MCF-7 cells at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -
Compound Treatment: Treat cells with serial dilutions of the phthalazinone derivative (e.g., 0.1 nM to 10 μM) for 2 hours.
-
Damage Induction: Add H₂O₂ to a final concentration of 2 mM for exactly 10 minutes. Critical: Do not exceed 10 minutes, as prolonged H₂O₂ exposure induces necrosis and degrades the PAR signal.
-
Fixation & Permeabilization: Rapidly aspirate media and fix cells with ice-cold methanol/acetic acid (3:1 v/v) for 15 minutes at -20°C.
-
ELISA Detection:
-
Block with 5% BSA in PBS-T for 1 hour.
-
Incubate with anti-PAR monoclonal antibody (e.g., clone 10H) overnight at 4°C.
-
Wash 3x with PBS-T, apply HRP-conjugated secondary antibody for 1 hour.
-
Develop with ECL or colorimetric substrate (TMB) and read absorbance at 450 nm. Calculate IC₅₀ using a 4-parameter logistic curve.
-
Protocol B: γH2AX Immunofluorescence (Mechanistic Validation)
Causality Insight: If the phthalazinone derivative successfully traps PARP, the unresolved SSBs will collide with replication forks, creating DSBs. Phosphorylation of histone H2AX (γH2AX) is the earliest cellular response to DSBs. Measuring γH2AX foci confirms that the compound's cytotoxicity is specifically driven by DNA damage rather than off-target toxicity[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed Capan-1 (BRCA2-mutant) cells onto glass coverslips in 6-well plates at
cells/well. -
Treatment: Expose cells to the test compound at its established IC₈₀ (from Protocol A) for 24 hours.
-
Fixation: Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Staining:
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 10% goat serum for 1 hour.
-
Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody (1:500) for 2 hours.
-
Apply Alexa Fluor 488-conjugated secondary antibody and DAPI (nuclear counterstain) for 1 hour in the dark.
-
-
Imaging & Analysis: Image using confocal microscopy. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A positive mechanistic response is defined as >10 distinct foci per nucleus.
Protocol C: Synthetic Lethality Viability Assay (Phenotypic Efficacy)
Causality Insight: PARP inhibitors are not acutely cytotoxic; they require cells to undergo multiple rounds of division to accumulate lethal DNA damage. Standard 48-hour viability assays will yield false negatives. A 6-to-7-day continuous exposure assay is mandatory to accurately assess synthetic lethality [3].
Step-by-Step Methodology:
-
Cell Line Selection: Utilize a matched pair or well-characterized panel: Capan-1 (BRCA2-deficient) as the sensitive model, and BxPC-3 or MCF-7 (BRCA-proficient) as the resistant control.
-
Seeding: Seed cells at low density (1,000 - 2,000 cells/well) in 96-well plates to prevent overconfluence during the extended assay period.
-
Treatment: Add serial dilutions of the phthalazinone compound.
-
Incubation: Incubate for 144 hours (6 days). Refresh the media containing the compound on Day 3 to account for potential compound degradation in aqueous media.
-
Readout: Add CellTiter-Glo® Luminescent Cell Viability Reagent to measure ATP levels (directly proportional to the number of viable cells). Calculate the differential IC₅₀ between the BRCA-mutant and BRCA-WT lines to determine the "Synthetic Lethality Window."
Data Interpretation & Representative Results
To validate the efficacy of a novel Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate derivative, the data must demonstrate a clear correlation between target engagement and selective cytotoxicity.
| Assay Metric | Cell Line / Condition | Expected Readout (Active Phthalazinone Derivative) | Interpretation |
| PARylation IC₅₀ | HeLa + H₂O₂ | 1.5 nM – 15.0 nM | High binding affinity to PARP1 catalytic domain. |
| γH2AX Foci | Capan-1 (24h exposure) | > 15 foci/nucleus (vs. <3 in control) | Successful PARP trapping and generation of DSBs. |
| Viability IC₅₀ | Capan-1 (BRCA2 Mut) | 10 nM – 50 nM | Potent synthetic lethality in HR-deficient cells. |
| Viability IC₅₀ | MCF-7 (BRCA WT) | > 5,000 nM | Low off-target toxicity; high therapeutic index. |
| Selectivity Ratio | WT vs. Mutant IC₅₀ | > 100-fold difference | Confirms on-target mechanism of action. |
References
-
Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., Yang, Z., Li, X., Ji, M., & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin (Tokyo), 69(7), 620-629. URL:[Link]
-
Johannes, J. W., et al. (2015). Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. Bioorganic & Medicinal Chemistry Letters, 25(24), 5743-5747. URL: [Link]
- Menear, K. A., et al. (2011). Phthalazinone compound as parp inhibitor. WIPO (PCT) Patent WO2011007145A1.
Application Notes and Protocols for the Use of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in Cancer Research
Introduction: The Phthalazinone Scaffold as a Privileged Motif in Oncology
The 1(2H)-phthalazinone core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This structural motif is considered a "privileged scaffold" as it forms the basis for numerous bioactive compounds that interact with a range of biological targets.[3] In the realm of oncology, the phthalazinone framework has been particularly fruitful, leading to the development of novel anticancer agents that target key pathways in tumor progression.[4]
The most prominent example of a successful phthalazinone-based drug is Olaparib (Lynparza®) , a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) approved by the FDA for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers, particularly those with mutations in the BRCA1 or BRCA2 genes.[5][6] The clinical success of Olaparib has spurred extensive research into other phthalazinone derivatives, exploring their potential as inhibitors of various other cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]
This document provides a comprehensive guide for researchers interested in investigating the potential of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate , a specific derivative of the phthalazinone family. While this particular molecule may be a novel entity for investigation, its structural similarity to well-characterized phthalazinone compounds suggests two primary avenues of exploration in cancer research: PARP inhibition and VEGFR-2 inhibition . These application notes provide the theoretical background and detailed experimental protocols to assess the activity of this compound in these two critical areas of cancer biology.
Part 1: Investigation of PARP Inhibition
Mechanistic Rationale: Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand DNA breaks (SSBs).[7] When PARP is inhibited, these SSBs are not repaired efficiently. During DNA replication, unrepaired SSBs can lead to the collapse of the replication fork, resulting in the formation of double-strand DNA breaks (DSBs).[8]
In healthy cells, DSBs can be effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[9] However, certain cancer cells, particularly those with germline or somatic mutations in BRCA1 or BRCA2, have a deficient HR pathway.[10] In these HR-deficient cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, ultimately causing genomic instability and cell death.[11] This concept, where the combination of two non-lethal defects (a deficiency in the HR pathway and PARP inhibition) results in cell death, is known as synthetic lethality .[7] Phthalazinone-based PARP inhibitors like Olaparib exploit this vulnerability in cancer cells.[5][12]
Signaling Pathway: PARP in DNA Single-Strand Break Repair
Caption: PARP1-mediated DNA repair and the principle of synthetic lethality with PARP inhibitors.
Experimental Protocols
This protocol describes a colorimetric assay to determine the IC50 value of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate against purified PARP1 enzyme.[13][14]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (test compound)
-
Olaparib (positive control)
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Olaparib in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
25 µL of assay buffer containing activated DNA.
-
5 µL of the serially diluted test compound, positive control, or vehicle.
-
10 µL of biotinylated NAD+ solution.
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Add 50 µL of Streptavidin-HRP solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step as in step 5.
-
Development: Add 50 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol uses an MTT-based assay to assess the cytotoxic effect of the test compound on cancer cells with and without BRCA mutations, demonstrating the principle of synthetic lethality.[14][15][16]
Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436, CAPAN-1)
-
BRCA-proficient cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Test compound and Olaparib
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and Olaparib in complete medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the log of the compound concentration. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line would suggest a synthetic lethal effect.
PARP cleavage is a hallmark of apoptosis. This protocol assesses whether the test compound induces apoptosis by detecting the cleaved form of PARP.[18][19]
Materials:
-
Cancer cell line (e.g., HeLa, SiHa)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against full-length and cleaved PARP
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for 24-48 hours. Harvest the cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP (which detects both the full-length ~116 kDa and the cleaved ~89 kDa fragments) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading. An increase in the 89 kDa band in compound-treated samples indicates induction of apoptosis.
Part 2: Investigation of VEGFR-2 Inhibition
Mechanistic Rationale: Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[20] Tumors require a dedicated blood supply to receive oxygen and nutrients and to remove waste products. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[21] VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2 on the surface of endothelial cells.[22] This activation triggers a downstream signaling cascade involving pathways such as PI3K/Akt and MAPK, which promote endothelial cell proliferation, migration, survival, and permeability, ultimately leading to the formation of new blood vessels.[23][24] Phthalazinone derivatives have been designed as potent inhibitors of VEGFR-2, thereby blocking the pro-angiogenic signals and "starving" the tumor by cutting off its blood supply.[4]
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: The VEGF/VEGFR-2 signaling pathway leading to angiogenesis and its inhibition by phthalazinone derivatives.
Experimental Protocols
This protocol is designed to measure the direct inhibitory effect of the test compound on the kinase activity of VEGFR-2.[25][26]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Anti-phosphotyrosine antibody conjugated to a reporter (e.g., HRP or a fluorescent probe)
-
Test compound and a known VEGFR-2 inhibitor (e.g., Sorafenib, Vatalanib)
-
DMSO (vehicle control)
-
384-well microplate
-
Plate reader compatible with the detection method (e.g., colorimetric, fluorescent, luminescent)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in kinase buffer.
-
Reaction Setup: Add the following to the wells of a 384-well plate:
-
5 µL of diluted test compound, positive control, or vehicle.
-
10 µL of a solution containing VEGFR-2 enzyme and the poly(Glu,Tyr) substrate in kinase buffer.
-
-
Reaction Initiation: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be close to its Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate according to the manufacturer's protocol for the specific kinase assay kit (e.g., by adding the anti-phosphotyrosine antibody and a detection reagent).
-
Data Acquisition: Read the signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.1.
This is a classic in vitro angiogenesis assay that assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[27][28][29]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Basement membrane extract (BME), such as Matrigel®
-
96-well plate
-
Test compound and a known anti-angiogenic agent
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest HUVECs (low passage number is recommended) and resuspend them in a basal medium (e.g., EGM-2 without growth factors) at a concentration of 2-3 x 10⁵ cells/mL.
-
Treatment: Prepare different concentrations of the test compound in the cell suspension.
-
Cell Seeding: Add 100 µL of the cell suspension containing the test compound to each BME-coated well. Include a positive control (e.g., VEGF-stimulated) and a negative control (basal medium).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Imaging: Visualize the formation of tube-like networks using a phase-contrast microscope. For quantitative analysis, you can stain the cells with Calcein AM and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of nodes, and number of meshes. A dose-dependent decrease in these parameters indicates anti-angiogenic activity.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) |
| Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate | PARP1 | Result |
| Olaparib (Control) | PARP1 | Result |
| Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate | VEGFR-2 | Result |
| Sorafenib (Control) | VEGFR-2 | Result |
Table 2: Cellular Cytotoxicity (GI50 in µM)
| Compound | MDA-MB-436 (BRCA-mutant) | MDA-MB-231 (BRCA-proficient) |
| Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate | Result | Result |
| Olaparib (Control) | Result | Result |
Experimental Workflow Visualization
Caption: A general experimental workflow for characterizing a novel phthalazinone derivative in cancer research.
Conclusion
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate belongs to the phthalazinone class of compounds, a scaffold with proven clinical relevance in oncology. The protocols and background information provided herein offer a robust framework for its initial characterization as a potential anticancer agent. By systematically evaluating its inhibitory activity against key cancer targets like PARP1 and VEGFR-2, and assessing its functional consequences in relevant cellular models, researchers can effectively determine its therapeutic potential and guide further drug development efforts.
References
-
AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). Retrieved from [Link]
-
Targeted Oncology. (2020, April 17). The Mechanism of Action of Olaparib. Retrieved from [Link]
-
Wikipedia. (n.d.). Olaparib. Retrieved from [Link]
-
Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?. Retrieved from [Link]
-
Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-cancer agents in medicinal chemistry, 20(18), 2228–2245. [Link]
-
Apte, R. S., Chen, D. S., & Ferrara, N. (2019). VEGF in Signaling and Disease: Beyond Discovery and Development. Cell, 176(6), 1248–1264. [Link]
- Melincovici, C. S., Boșca, A. B., Șușman, S., Mărginean, M., Mihu, C., Istrate, M., Moldovan, I. M., Roman, A. L., & Mihu, C. M. (2018). Vascular endothelial growth factor (VEGF) - key factor in normal and pathological angiogenesis. Romanian journal of morphology and embryology = Revue roumaine de morphologie et embryologie, 59(2), 455–467.
-
Ferrara, N. (2004). Vascular endothelial growth factor: basic science and clinical progress. Endocrine reviews, 25(4), 581–611. [Link]
-
Vila, N., Besada, P., Costas, T., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 90, 50–67. [Link]
-
PubMed. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Retrieved from [Link]
-
Ellis, L. M., & Hicklin, D. J. (2008). VEGF-targeted therapy: mechanisms of anti-tumour activity. Nature reviews. Cancer, 8(8), 579–591. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Retrieved from [Link]
-
Assay-Protocol. (n.d.). PARP. Retrieved from [Link]
-
Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP Inhibition in BRCA-Mutant Breast Cancer. Journal of the National Comprehensive Cancer Network : JNCCN, 15(3), 405–412. [Link]
-
Yi, J., Liu, C., Chen, S., & Chen, Y. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. International journal of molecular sciences, 21(7), 2439. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]
-
Genomics Education Programme. (n.d.). PARP inhibitors — Knowledge Hub. Retrieved from [Link]
-
MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. Retrieved from [Link]
-
Living Beyond Breast Cancer. (2025, November 7). PARP inhibitors for BRCA-positive breast cancer. Retrieved from [Link]
-
Yadav, S. S., Prasad, S. B., & Singh, S. (2017). Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property. Scientific reports, 7(1), 12876. [Link]
-
ResearchGate. (2015, March 7). How can I detect PolyADP ribosylation (PAR) by western blot?. Retrieved from [Link]
-
Nakatsu, M. N., & Hughes, C. C. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Bio-protocol, 6(19), e1950. [Link]
-
Li, Y., Zhao, Z., & Zhou, J. (2021). Enhancing the sensitivity of ovarian cancer cells to olaparib via microRNA-20b-mediated cyclin D1 targeting. Cancer management and research, 13, 4515–4526. [Link]
-
Lombard, A. P., Liu, C., & Armstrong, C. M. (2022). Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. Molecular Cancer Therapeutics, 21(4), 677–687. [Link]
-
Al-Eisawi, Z., Al-Hulu, S. M., & Savardashtaki, A. (2021). Effect of Oxaliplatin, Olaparib and LY294002 in Combination on Triple-Negative Breast Cancer Cells. Pharmaceuticals, 14(2), 173. [Link]
-
ResearchGate. (n.d.). A: representative Western blot of caspase-3 activation and PARP.... Retrieved from [Link]
-
ProQuest. (n.d.). Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Retrieved from [Link]
-
IISTE. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2021). Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors. Retrieved from [Link]
-
ibidi. (2023, September 19). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Poly (ADP-Ribose) Polymerase 1 Regulates Cajal–Retzius Cell Development and Neural Precursor Cell Adhesion. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]
-
MDPI. (2023). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]
- Phthalazinone. (n.d.). PHTHALAZINONES.
-
Longdom.org. (n.d.). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]
- Google Patents. (n.d.). WO2011007145A1 - Phthalazinone compound as parp inhibitor.
-
Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents. (n.d.). Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]
-
European Society of Medicine. (2014, December 18). Synthesis of 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinone/ phthalazinone derivatives as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. lbbc.org [lbbc.org]
- 7. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 8. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 9. urology-textbook.com [urology-textbook.com]
- 10. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PARP inhibitors? | UT MD Anderson [mdanderson.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - ProQuest [proquest.com]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ibidi.com [ibidi.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Handling and storage guidelines for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Application Note: Handling, Storage, and Protocol Guidelines for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Abstract & Compound Identity
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[1] As a functionalized phthalazinone, it possesses specific physicochemical characteristics—notably low aqueous solubility and potential for ester hydrolysis—that dictate rigorous handling protocols to maintain high purity (>98%) for medicinal chemistry applications.
| Property | Details |
| Chemical Name | Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate |
| Common Synonyms | Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate; 6-Methoxycarbonylphthalazin-1(2H)-one |
| CAS Number | Refer to CoA (Closely related acid: 102126-65-8; Ester often custom synthesized) |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH/EtOH; Insoluble in Water |
Physicochemical Profile & Stability Mechanisms
To handle this compound effectively, researchers must understand its two primary reactive centers:[1]
-
The Methyl Ester (C-6 position): Susceptible to hydrolysis under acidic or basic conditions, converting the molecule back to its parent acid (1-oxo-1,2-dihydrophthalazine-6-carboxylic acid), which is significantly less soluble in organic solvents.[1]
-
The Lactam/Lactim Tautomer (C-1/N-2 position): The 1-oxo-1,2-dihydro moiety exists in equilibrium with its hydroxy-phthalazine tautomer.[1] While the oxo-form is predominant, this functionality allows for hydrogen bonding, contributing to its high melting point and aggregation in non-polar solvents.[1]
Storage & Handling Protocols
Environmental Control
-
Temperature: Store the neat solid at 2°C to 8°C for routine use. For long-term archiving (>6 months), store at -20°C .
-
Atmosphere: The compound is hygroscopic.[2] Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced ester hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps are recommended to minimize light exposure, although the compound is not acutely photosensitive.[1]
Safety Guidelines (GHS Classification)
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle all powders inside a chemical fume hood to prevent inhalation.
Experimental Protocols
Reconstitution (Stock Solution Preparation)
Objective: Prepare a 50 mM stock solution for biological assays or synthetic coupling.
Materials:
-
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (Solid)[1][4]
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%
-
Vortex mixer[1]
-
Sonicator[1]
Protocol:
-
Calculate: For 10 mg of compound (MW 204.18), require ~0.98 mL of DMSO to reach 50 mM.
-
Formula:
-
-
Add Solvent: Add room-temperature anhydrous DMSO to the vial.
-
Critical: Do not use chilled DMSO, as it freezes at 19°C and may cause condensation.
-
-
Dissolve: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C. Stable for 3 months.
Quality Control (HPLC-UV)
Objective: Verify purity and detect hydrolysis products (Acid form).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Expected Result: The methyl ester will elute later (more hydrophobic) than the corresponding carboxylic acid hydrolysis product.
Decision Logic & Workflow Visualization
Figure 1: Storage & Handling Decision Tree
This diagram guides the user through the optimal storage conditions based on the physical state of the compound.
Caption: Decision matrix for storage conditions based on duration and physical state.
Figure 2: Reconstitution & QC Workflow
This flowchart details the step-by-step process for preparing a working solution and validating its integrity.
Caption: Standard Operating Procedure (SOP) for reconstitution and quality assurance.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry.
- Loh, V. M., et al. (2005). Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development. (Contextual grounding for phthalazinone handling).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Phthalazinone Derivatives.
-
PubChem. (2025). Compound Summary: 1-Oxo-1,2-dihydrophthalazine-6-carboxylic acid.[1]
-
Fisher Scientific. (2024). Chemical Storage Guidelines for Hygroscopic Esters.
Sources
Technical Support Center: Optimizing Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate Synthesis
Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals. It provides mechanistic insights, field-proven protocols, and advanced troubleshooting for the synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate —a critical diazaheterobicyclic scaffold in medicinal chemistry.
Mechanistic Overview & Reaction Causality
The construction of the phthalazinone core fundamentally relies on the condensation of 2-formylbenzoic acid derivatives with hydrazine hydrate 1. For our specific target, the starting material is 2-formylterephthalic acid 4-methyl ester .
The reaction proceeds via a two-step cascade:
-
Nucleophilic Addition: The highly nucleophilic hydrazine attacks the formyl group, forming a hydrazone intermediate.
-
Intramolecular Lactamization: Driven by thermal energy and/or acid catalysis, the hydrazone nitrogen attacks the adjacent carboxylic acid, releasing water and forming the stable, aromatic 1-oxo-1,2-dihydrophthalazine ring 2.
Understanding this causality is critical: if the thermal energy is insufficient, the reaction stalls at the hydrazone stage. Conversely, if the system is overly basic or heated for too long, the methyl ester at the 6-position becomes vulnerable to nucleophilic attack by excess hydrazine 3.
Synthesis workflow for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Validated Experimental Protocol
This protocol is designed as a self-validating system. It incorporates In-Process Control (IPC) checkpoints to ensure the intermediate is fully consumed before isolation, preventing downstream purification failures.
Reagents:
-
2-Formylterephthalic acid 4-methyl ester (1.0 eq, 10 mmol, 2.08 g)
-
Hydrazine hydrate (64% in water) (1.1 eq, 11 mmol, 0.53 mL)
-
Glacial Acetic Acid (20 mL)
Step-by-Step Methodology:
-
Dissolution: Suspend 2-formylterephthalic acid 4-methyl ester in 20 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Controlled Addition: Cool the suspension to 10–15°C using a water bath. Add hydrazine hydrate dropwise over 10 minutes. Causality: Slow addition manages the exothermic hydrazone formation and prevents localized excess of hydrazine, which could trigger premature ester cleavage.
-
Cyclization (Heating): Gradually heat the reaction mixture to 90°C. Maintain this temperature for 2 hours.
-
IPC Checkpoint (Self-Validation): Withdraw a 50 µL aliquot, quench in water, and extract with ethyl acetate. Run TLC (Eluent: DCM/MeOH 9:1) or HPLC. The reaction is complete only when the intermediate hydrazone spot is entirely absent.
-
Controlled Crystallization: Remove the heat source and allow the mixture to cool to room temperature at a controlled rate (e.g., ~0.5°C/min). Causality: Crash cooling traps genotoxic hydrazine within the crystal lattice. Slow cooling ensures a highly pure, ordered crystalline product.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold absolute ethanol (1 x 5 mL).
-
Drying: Dry the solid under high vacuum at 45°C for 12 hours to afford Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile. These metrics demonstrate why acetic acid and strict stoichiometry are mandated in the optimized protocol.
| Solvent | Hydrazine (eq) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Primary Impurity Profile |
| Ethanol (Abs) | 1.5 | 80 (Reflux) | 3.0 | 68% | 81% | Phthalazinone hydrazide (Ester cleavage) |
| Ethanol (Abs) | 1.1 | 80 (Reflux) | 4.0 | 79% | 89% | Uncyclized hydrazone (Incomplete reaction) |
| Acetic Acid | 1.1 | 90 | 2.0 | 92% | >98% | None (Optimal conditions) |
Troubleshooting Guides & FAQs
Troubleshooting logic tree for common phthalazinone synthesis issues.
Q1: Why is my methyl ester group hydrolyzing into a hydrazide during the reaction?
Causality & Fix: Hydrazine is a potent bis-nucleophile. While its primary target is the highly reactive formyl group, excess hydrazine combined with prolonged heating will cause it to attack the methyl ester at the 6-position, yielding a phthalazinone hydrazide impurity 3.
-
Resolution: Strictly limit hydrazine hydrate to 1.1 equivalents . Do not use a large excess. Monitor the reaction via HPLC and quench immediately upon consumption of the starting material.
Q2: My LC-MS shows a mass corresponding to [M+H2O]. Why am I getting uncyclized intermediate instead of the phthalazinone?
Causality & Fix: The intermediate hydrazone requires sufficient thermal energy to overcome the activation barrier for lactamization. In neutral solvents like ethanol, this barrier is relatively high.
-
Resolution: Switch the solvent to Glacial Acetic Acid . The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This lowers the activation energy for the nucleophilic attack by the hydrazone nitrogen, driving the cyclization to completion rapidly.
Q3: How do I minimize residual hydrazine in the final isolated active pharmaceutical ingredient (API) intermediate?
Causality & Fix: Hydrazine is highly genotoxic. Its carryover into the final product is a major regulatory failure. Entrainment occurs when the product is "crash-cooled" (placed immediately in an ice bath), causing rapid supersaturation and uncontrolled nucleation. This creates crystal defects that physically trap the hydrazine-rich mother liquor inside the crystal lattice 2.
-
Resolution: Utilize Process Analytical Technology (PAT) to ensure complete reaction, followed by a controlled cooling crystallization profile (e.g., dropping the temperature by 0.5°C per minute). This allows for ordered crystal growth, excluding impurities from the lattice.
References
- Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives Journal of Pharmaceutical Science and Biophysical Research (JPSBR)
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents MDPI
- Phthalazinone (Chemical Reactivity and Synthesis) Benha University (bu.edu.eg)
- Synthesis of 4-Substituted Phthalazin-1(2H)
Sources
Technical Support Center: Overcoming Solubility Challenges with Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible results.
Understanding the Molecule: Predicted Physicochemical Properties
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a heterocyclic compound with characteristics that can present challenges in achieving desired concentrations in aqueous assay buffers. An initial analysis of its structure suggests the following properties:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | 188.18 g/mol [1] | Relatively small, which is generally favorable for solubility. |
| Predicted LogP | 1.4164[1] | Indicates moderate lipophilicity, suggesting that while it has some preference for non-polar environments, it is not extremely "greasy." This suggests that strategies employing co-solvents or cyclodextrins could be effective.[2] |
| Hydrogen Bond Acceptors | 4[1] | The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, which can aid solubility in polar media. |
| Ionizable Groups | The phthalazine ring system contains nitrogen atoms that can be protonated at low pH, and the methyl ester could potentially be hydrolyzed to a carboxylic acid, which would be ionized at higher pH. The parent phthalazine structure is known to have basic properties.[3] The solubility of similar ionizable compounds is highly pH-dependent.[4][5][6][7] |
Given these characteristics, solubility issues likely arise from a combination of its moderate lipophilicity and the potential for pH-dependent effects. This guide will provide a systematic approach to address these challenges.
Frequently Asked Questions (FAQs)
Q1: My stock solution of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A1: This phenomenon, known as "precipitation upon dilution," is a common challenge with compounds that are highly soluble in organic solvents like Dimethyl sulfoxide (DMSO) but have limited aqueous solubility.[8] The final concentration of the organic solvent in your assay buffer is likely too low to maintain the compound in solution.[8]
Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific assay. Many cell-based assays can tolerate up to 0.5% (v/v) DMSO, but this should be empirically validated.[8] A higher final DMSO concentration may keep your compound soluble.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into a mixture of the organic solvent and your aqueous buffer, and then into the final aqueous medium.[8]
-
Use of Co-solvents: Consider using other water-miscible organic solvents in addition to or as an alternative to DMSO.[9][10][11][12]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of ionizable compounds is significantly influenced by the pH of the solution.[6][13] For a compound like Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, which contains basic nitrogen atoms in the phthalazine ring, solubility is expected to increase in acidic conditions (lower pH) where these nitrogens become protonated and carry a positive charge.[4][5] Conversely, if the methyl ester were to hydrolyze to a carboxylic acid, the resulting carboxylate would be more soluble at a higher pH (above its pKa).[7][14] Therefore, adjusting the pH of your assay buffer can be a simple and effective way to enhance solubility.[14]
Q3: What are cyclodextrins, and can they help solubilize my compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly soluble molecules, like your compound, within their hydrophobic core to form a water-soluble inclusion complex.[15][16][17][] This complex increases the apparent solubility of the compound in aqueous solutions.[17]
Commonly used cyclodextrins in research include:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)[12]
HP-β-CD is often preferred due to its higher aqueous solubility and safety profile.
Q4: Can surfactants be used to improve the solubility of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate?
A4: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[19][20] These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds, thereby increasing their overall concentration in the aqueous phase.[19][20][21] Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronics® are commonly used in biological assays.[22]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer composition has been exceeded. | 1. Increase the final concentration of the organic co-solvent (e.g., DMSO) if tolerated by the assay.[8]2. Lower the final concentration of the compound.3. Use a solubilizing excipient like cyclodextrin or a surfactant.[19][23] |
| Initial solution is clear, but precipitation occurs over the course of the assay. | The compound is in a supersaturated state and is slowly precipitating out of solution. This can be influenced by temperature fluctuations or interactions with assay components. | 1. Incorporate precipitation inhibitors such as hydrophilic polymers (e.g., HPMC, PVP).[8]2. Ensure strict temperature control throughout the experiment.3. Consider pre-equilibrating the compound in the assay buffer for a longer period before starting the experiment to ensure it has reached its true equilibrium solubility. |
| Inconsistent or non-reproducible assay results. | The actual concentration of the dissolved compound may be variable between experiments due to incomplete dissolution or precipitation. | 1. Prepare fresh dilutions for each experiment from a well-dissolved stock solution.2. Visually inspect for any signs of precipitation before use.3. Quantify the amount of dissolved compound in your final assay buffer using a method like HPLC to determine the true soluble concentration. |
| Low or no biological activity observed. | The effective concentration of the dissolved compound is below the threshold required for a biological response due to poor solubility. | 1. Employ the solubility enhancement techniques described in this guide (co-solvents, pH adjustment, cyclodextrins, surfactants).[24]2. Confirm the concentration of the dissolved compound analytically. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol outlines the preparation of a working solution using a co-solvent.
-
Prepare a High-Concentration Stock Solution: Dissolve Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in 100% DMSO to a concentration of 10-50 mM. Gentle warming or sonication may aid dissolution.[8]
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock solution into your chosen co-solvent (e.g., ethanol, propylene glycol) or a mixture of the co-solvent and your assay buffer.
-
Final Dilution: Add the intermediate dilution (or the initial stock) to your final assay buffer to achieve the desired working concentration. Ensure the final co-solvent concentration is compatible with your assay.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes the formation of a cyclodextrin inclusion complex to enhance aqueous solubility.
-
Prepare an HP-β-CD Stock Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v).
-
Prepare a Compound Stock Solution: Dissolve Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the Inclusion Complex: While vortexing, slowly add the compound stock solution to the HP-β-CD solution.[8]
-
Equilibrate the Complex: Allow the mixture to equilibrate by stirring or shaking at room temperature for several hours or overnight to ensure maximum complexation.[8]
-
Final Dilution: The resulting solution can then be used directly or further diluted in the assay buffer.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a systematic approach to troubleshooting solubility issues with Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Phthalazine - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. acdlabs.com [acdlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Overcoming Poor Oral Exposure of Phthalazinone Derivatives
Welcome to the Technical Support Center. As drug development professionals, you are likely aware that the phthalazinone scaffold is a privileged pharmacophore, yielding highly potent inhibitors against targets like PARP (e.g., Olaparib), ENPP1, Aurora-A kinase, and HBV capsids[1],[2],[3]. However, these derivatives frequently suffer from devastatingly poor oral bioavailability (
As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the pharmacokinetic (PK) liabilities of your phthalazinone pipelines. We will move beyond basic troubleshooting to explore the mechanistic causality behind these failures, providing you with self-validating protocols and structurally sound medicinal chemistry strategies.
Diagnostic Workflow: Isolating the PK Liability
The first step in rescuing a poorly bioavailable phthalazinone is identifying the dominant barrier to absorption. Phthalazinones are typically Biopharmaceutics Classification System (BCS) Class IV molecules—plagued by both low solubility (due to planar
Diagnostic workflow for identifying and resolving poor oral bioavailability in phthalazinones.
Targeted Troubleshooting & Protocols
Module A: Overcoming Dissolution Rate Limits (Formulation)
The Mechanism: Phthalazinones like Olaparib require high clinical doses (e.g., 300 mg twice daily) because their rigid, lipophilic cores resist aqueous solvation[5]. To force dissolution, we must bypass the crystalline lattice energy. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles trap the drug in an amorphous state, while a Chitosan (CS) coating provides a positive surface charge that electrostatically binds to negatively charged intestinal mucin, opening tight junctions for enhanced paracellular transport[5].
Self-Validating Protocol: Synthesis of Chitosan-Coated PLGA Nanoparticles This protocol is adapted from validated methodologies for Olaparib delivery 5.
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of your phthalazinone derivative in 5 mL of dichloromethane (DCM).
-
Validation Check: The solution must be completely transparent. Turbidity indicates incomplete polymer/drug dissolution; if observed, gently sonicate until clear.
-
-
Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) polyvinyl alcohol (PVA) aqueous solution. Filter through a 0.22 µm membrane.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous probe sonication (40% amplitude, 5 minutes on ice).
-
Validation Check (Critical): Perform Dynamic Light Scattering (DLS) on an aliquot. The Z-average size must be
nm with a Polydispersity Index (PDI) . If PDI is higher, aggregation is occurring; discard and increase sonication time.
-
-
Solvent Evaporation: Stir the emulsion magnetically at 500 rpm for 12 hours at room temperature to evaporate the DCM, hardening the PLGA into solid nanoparticles (NPs).
-
Chitosan Coating: Resuspend the washed PLGA NPs in a 0.5% (w/v) chitosan solution (dissolved in 1% acetic acid). Stir overnight at room temperature to allow electrostatic deposition.
-
Final Validation & Lyophilization: Centrifuge at 15,000 rpm, wash twice with deionized water.
-
Validation Check: Measure the Zeta Potential. A successful coating will shift the surface charge from highly negative (approx.
mV for bare PLGA) to highly positive ( mV). Lyophilize the verified pellet with 5% sucrose as a cryoprotectant.
-
Module B: Bypassing Efflux and First-Pass Metabolism (Medicinal Chemistry)
The Mechanism: If your compound is soluble but still shows poor exposure, it is likely being pumped out of enterocytes by P-gp/BCRP or rapidly oxidized by hepatic CYP3A4[4],[5].
Structural Interventions:
-
Ionizable Pendant Arms: Introducing flexible, cationic moieties (like an N-(dimethylamino)ethyl pendant arm) directly onto the phthalazinone nitrogen disrupts molecular symmetry and provides a protonation site at physiological pH, drastically improving intestinal absorption and aqueous solubility via salt formation 6.
-
Dual-Targeting: Recent advances have successfully integrated P-gp/BCRP inhibitory motifs directly into the phthalazinone scaffold. By substituting the amide bond with specific aromatic heterocycles, researchers have created derivatives that self-inhibit efflux transporters, thereby acting as their own bioavailability enhancers 4.
Quantitative Data: Formulation Impact on PK Parameters
To illustrate the profound impact of the Chitosan-PLGA formulation strategy on BCS Class IV phthalazinones, consider the validated pharmacokinetic data for Olaparib (OLP) formulations in vivo [[5]]().
| Formulation Type | Hydrodynamic Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Relative Oral Bioavailability |
| Free OLP Suspension | N/A (Macroscopic) | N/A | N/A | 1.0x (Baseline) |
| OLP-PLGA NPs | 392 ± 5.3 | -26.9 ± 2.1 | 71.39 ± 5.5 | 2.0x Increase |
| OLP-CS-PLGA NPs | 622 ± 9.5 | +36.0 ± 1.7 | 84.78 ± 6.3 | 4.75x Increase |
Note: The shift to a positive Zeta potential (+36.0 mV) in the CS-coated NPs is the primary driver for the 4.75-fold bioavailability increase, as it facilitates mucoadhesion in the GI tract.
Frequently Asked Questions (FAQs)
Q: My phthalazinone derivative shows sub-nanomolar potency in biochemical assays but fails to reduce tumor/viral load in vivo. Why?
A: This is the classic "PK/PD disconnect." Phthalazinones often exhibit high intrinsic clearance. For example, extensive CYP3A4-mediated hepatic metabolism produces ring-opened and monohydroxy metabolites, rapidly clearing the drug before it reaches the target tissue[5]. You must perform a Human Liver Microsome (HLM) stability assay. If
Q: Is it possible to achieve high oral bioavailability (
Q: How do I know if efflux transporters are the main culprit for my poor oral exposure?
A: Run a bidirectional Caco-2 permeability assay. Calculate the Efflux Ratio (ER) by dividing the apparent permeability (
References
-
[1] Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. PubMed (NIH). 1
-
[2] Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors. Journal of Medicinal Chemistry (ACS). 2
-
[6] New 1(2H)-phthalazinone derivatives as potent nonpeptidic HIV-1 protease inhibitors: molecular docking studies, molecular dynamics simulation, oral bioavailability and ADME prediction. Taylor & Francis. 6
-
[4] Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel. European Journal of Medicinal Chemistry (PubMed). 4
-
[5] Development of Chitosan-Coated PLGA-Based Nanoparticles for Improved Oral Olaparib Delivery: In Vitro Characterization, and In Vivo Pharmacokinetic Studies. MDPI Pharmaceutics. 5
-
[3] Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy. CoLab. 3
-
Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. ResearchGate.
Sources
- 1. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy | CoLab [colab.ws]
- 4. Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Stability & Handling of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2305252-16-6).
This compound features a reactive methyl ester and a 1-oxo-1,2-dihydrophthalazine (phthalazinone) core. While it is a highly versatile intermediate for synthesizing PARP inhibitors and other bioactive molecules, its structural features make it susceptible to specific degradation pathways in solution. This guide will help you establish self-validating workflows to ensure absolute scientific integrity in your assays.
Part 1: Troubleshooting Guide & FAQs
Q1: I observe multiple peaks in my HPLC chromatogram when storing the compound in aqueous biological buffers (pH 7.4) overnight. What is happening?
A: The primary degradation pathway in aqueous media is the hydrolysis of the methyl ester at the 6-position, yielding 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid[1]. Methyl esters are highly susceptible to both base-catalyzed (
Q2: Can I use methanol or ethanol to prepare my stock solutions instead of DMSO? A: It is strongly discouraged. While the compound exhibits excellent initial solubility in primary alcohols, prolonged storage leads to transesterification. If trace amounts of acid or base are present in the alcohol, the methyl ester will undergo nucleophilic acyl substitution, exchanging with the solvent (e.g., forming the ethyl ester in ethanol). Always use anhydrous, amine-free DMSO or DMF for long-term stock storage to prevent nucleophilic attack on the ester.
Q3: My 10 mM DMSO stock solution becomes cloudy after a few freeze-thaw cycles. Is the compound degrading? A: It is likely not degrading, but rather aggregating. The 1-oxo-1,2-dihydrophthalazine core exhibits lactam-lactim tautomerism. While the lactam form is generally favored, repeated freeze-thaw cycles induce localized supersaturation. This drives the formation of highly stable, hydrogen-bonded dimers between the phthalazinone cores[3]. Causality & Solution: This aggregation reduces the effective concentration of your monomeric compound. To resolve this, aliquot your stock solutions into single-use vials immediately after preparation. If precipitation occurs, gentle sonication at 37°C for 5 minutes will provide the kinetic energy required to disrupt the hydrogen-bonded network and redissolve the compound.
Part 2: Experimental Protocols
To ensure data reproducibility, every protocol must be a self-validating system. Below are the standardized methodologies for handling this compound.
Protocol 1: Preparation of a Highly Stable 10 mM Stock Solution
This protocol minimizes ambient moisture introduction, which is the primary catalyst for premature ester hydrolysis.
-
Equilibration: Allow the lyophilized vial of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that will catalyze hydrolysis once dissolved.
-
Solvent Preparation: Use only anhydrous, high-purity DMSO (water content < 0.005%). Do not use DMSO that has been stored open to the atmosphere, as it is highly hygroscopic.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 1-2 minutes.
-
Aliquot & Storage: Dispense the solution into amber, low-bind microcentrifuge tubes in single-use aliquots (e.g., 50 µL). Purge the headspace with dry nitrogen or argon gas before sealing to displace oxygen and moisture. Store at -20°C.
Protocol 2: Forced Degradation and Stability Profiling (LC-MS)
Use this protocol to validate the half-life of the compound in your specific assay buffers prior to running critical biological screens.
-
Sample Preparation: Dilute the 10 mM DMSO stock to a final concentration of 100 µM in three different matrices: (A) 0.1 M HCl (Acidic Stress), (B) 0.1 M NaOH (Basic Stress), and (C) 1X PBS pH 7.4 (Physiological).
-
Incubation: Incubate the samples in a thermoshaker at 37°C.
-
Sampling: Withdraw 50 µL aliquots at T=0, 1h, 4h, and 24h. Immediately quench the basic and acidic samples by neutralizing with equimolar HCl or NaOH, respectively, to halt degradation.
-
Analysis: Analyze via LC-MS using a C18 reverse-phase column. Run a gradient of 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. Monitor the disappearance of the parent mass (
) and the appearance of the hydrolyzed carboxylic acid ( ).
Part 3: Data Presentation
Table 1: Stability Matrix of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
| Environmental Condition | Primary Degradation Pathway | Est. Half-Life ( | Recommended Action |
| Aqueous Buffer (pH 7.4) | Base-catalyzed Ester Hydrolysis | 12 - 24 hours | Prepare fresh from DMSO stock; do not store. |
| Aqueous Buffer (pH < 4.0) | Acid-catalyzed Ester Hydrolysis | < 4 hours | Avoid prolonged exposure to acidic media. |
| Methanol / Ethanol | Transesterification | 5 - 7 Days | Avoid protic solvents for stock preparation. |
| Anhydrous DMSO (-20°C) | None (Stable) | > 12 months | Gold standard for storage. Use single-use aliquots. |
Part 4: Pathway Visualization
The following diagram maps the logical causality between environmental stressors and the specific degradation pathways of the compound.
Degradation pathways of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate in solution.
Part 5: References
-
Title: In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor Source: PubMed / National Institutes of Health (NIH) URL: [Link]
-
Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
- 1. BJOC - Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models [beilstein-journals.org]
- 2. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in PARP inhibition assays
The following technical guide is structured as a dynamic support center resource. It prioritizes the "why" behind the "how," addressing the specific kinetic and thermodynamic challenges inherent to Poly (ADP-ribose) Polymerase (PARP) assays.
Status: Operational | Role: Senior Application Scientist | Topic: Troubleshooting & Optimization
The Core Directive: Understanding the System
PARP assays are notoriously sensitive because PARP1 is not just an enzyme; it is a DNA damage sensor that undergoes automodification . When PARP1 binds to DNA strand breaks, it catalyzes the transfer of ADP-ribose units from NAD+ to target proteins (histones) and to itself.[1][2] This automodification creates a massive negative charge repulsion that releases PARP from the DNA.
The Inconsistency Root Cause: Most assay failures stem from ignoring this cycle. If you do not control the DNA template state , the NAD+ kinetics , or the counter-acting enzyme (PARG) , your results will drift.
Troubleshooting Biochemical (Cell-Free) Assays
Applicable to: ELISA, Colorimetric, Chemiluminescent, and HTS formats.
Q: Why are my IC50 values shifting between experiments?
Diagnosis: You are likely ignoring the relationship between NAD+ concentration and the inhibitor's mechanism of action. The Science: Most PARP inhibitors (e.g., Olaparib, Niraparib) are NAD+ mimetics that compete with NAD+ for the catalytic pocket. According to the Cheng-Prusoff equation, the measured IC50 is dependent on the substrate concentration. The Fix:
-
Determine Km: You must run a Michaelis-Menten curve to find the Km of NAD+ for your specific lot of PARP enzyme.[1]
-
Standardize: Always run your inhibition assay at a fixed NAD+ concentration, ideally at or slightly below the Km (typically 20–50 µM for PARP1).
-
Validation: If you increase NAD+ to 500 µM, your inhibitor's IC50 should shift right (become less potent). If it doesn't, your inhibitor might be non-competitive or aggregating.
Q: My Z' factor is consistently low (< 0.5). How do I stabilize the signal?
Diagnosis: Variable activation of the PARP enzyme due to inconsistent DNA templates. The Science: PARP1 basal activity is low; it requires nicked DNA for activation. If you use generic "Calf Thymus DNA," the density of nicks varies by batch. The Fix:
-
Use Histone-Coated Plates: Histones (H1 or H2A/H2B) serve as the acceptor substrate. This anchors the reaction.
-
Activated DNA: Use a defined "Activated DNA" source (DNase I treated) or specific oligonucleotides containing a nick. Do not rely on genomic DNA quality.
-
Order of Addition (Critical):
-
Step 1: Enzyme + DNA + Inhibitor (Pre-incubate 15-30 min). Allows inhibitor to bind before catalysis starts.
-
Step 2: Add NAD+ to initiate.
-
Q: I see high background in my "No Enzyme" controls.
Diagnosis: Non-specific binding of the anti-PAR detection antibody. The Fix:
-
Blocker: Switch to a detergent-free blocker (e.g., 5% BSA) if using biotinylated-NAD+, as milk contains biotin.
-
Antibody Clone: Ensure your antibody detects Poly -ADP-ribose (e.g., Clone 10H), not Mono-ADP-ribose, unless you are specifically studying PARP family members that only MARylate (e.g., PARP10).
Troubleshooting Cell-Based Assays
Applicable to: Immunofluorescence (IF), Western Blot, and Cytotoxicity.
Q: I treated cells with H2O2 to induce PAR, but I see no signal in my Western Blot.
Diagnosis: The "Hidden Variable" is PARG (Poly(ADP-ribose) glycohydrolase) .[3][4][5] The Science: PAR chains have an extremely short half-life (< 1 minute) in living cells because PARG degrades them almost as fast as PARP creates them. During cell lysis, if PARG is not inhibited, it will chew up your signal before the sample hits the gel. The Fix:
-
The "Cold" Chain: Keep cells on ice immediately after treatment.
-
Chemical Inhibition: You MUST add a PARG inhibitor (e.g., PDD00017273 or ADP-HPD) to your lysis buffer. Phosphatase/Protease inhibitors are not enough.
Q: My cytotoxicity data (CellTiter-Glo) doesn't match my biochemical IC50.
Diagnosis: You are confusing Catalytic Inhibition with PARP Trapping . The Science:
-
Catalytic Inhibition: Stops the enzyme from building PAR chains.
-
Trapping: The inhibitor locks the PARP enzyme onto the DNA.[6] This protein-DNA complex is toxic (blocks replication forks).[2]
-
Insight: Talazoparib is ~100x more potent at trapping than Olaparib, despite having similar catalytic IC50s. Standard viability assays measure the sum of both effects. The Fix: To distinguish mechanisms, you must run a Chromatin Fractionation Assay (Protocol below).
Visualizing the Logic
The following diagrams illustrate the troubleshooting workflow and the mechanistic difference between inhibition and trapping.
Caption: Decision tree for isolating variables in PARP assays. Blue path denotes cell-free enzymatic issues; Red path denotes cellular stability issues.
Caption: Mechanism distinction.[2][7] Trapping (black node) creates a toxic DNA lesion distinct from simple catalytic inhibition (grey node).
Validated Protocols
Protocol A: Chromatin Fractionation (The "Trapping" Assay)
Use this to confirm if your drug is trapping PARP on DNA, not just inhibiting it.
Reagents:
-
Cytosolic Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100.
-
Nuclear Soluble Buffer: 3 mM EDTA, 0.2 mM EGTA.
-
Chromatin Bound Buffer: 50 mM Tris-HCl, 500 mM NaCl (High Salt), 1% NP-40.
Workflow:
-
Treat: Cells with Inhibitor +/- Alkylating agent (MMS) for 4 hours.
-
Harvest: Scrape cells in cold PBS. Spin 1300rpm.
-
Step 1 (Cytosol): Resuspend in Cytosolic Buffer. Incubate 5 min on ice. Centrifuge 1300xg, 5 min. Supernatant = Cytosolic Fraction.
-
Step 2 (Nuclear Soluble): Wash pellet. Resuspend in Nuclear Soluble Buffer. Incubate 30 min on ice (vortex occasionally). Centrifuge 1700xg, 5 min. Supernatant = Soluble Nuclear Fraction.
-
Step 3 (Chromatin Bound): Resuspend remaining pellet in Chromatin Bound Buffer (High Salt). Sonicate briefly (10 sec). Boil with SDS loading buffer. Result = Trapped PARP Fraction.
-
Analysis: Western Blot for PARP1. Trappers (Talazoparib) will show massive accumulation in Fraction 3.
Protocol B: Optimized PARP ELISA (Z' Factor > 0.7)
Use this for screening small molecules.
Data Table: Typical Reagent Concentrations
| Component | Concentration | Purpose |
|---|---|---|
| Histone Substrate | 10 µg/mL | Anchors reaction to plate |
| PARP1 Enzyme | 10–20 nM | Catalytic core |
| Activated DNA | 20 µg/mL | Essential activator (mimics damage) |
| NAD+ (Biotinylated) | 20–50 µM | Substrate (Set near Km) |
| Z' Target | > 0.7 | Acceptable HTS Quality |
Step-by-Step:
-
Coat: 96-well plate with Histones (O/N at 4°C). Wash PBS-T.
-
Block: 5% BSA in PBS-T (1 hr). Do not use milk.
-
Equilibrium Mix: Add PARP1 enzyme, Activated DNA, and Test Inhibitor .
-
Incubate: 30 minutes at Room Temp. Allow inhibitor to bind the pocket.
-
Initiate: Add Biotin-NAD+ mix. Incubate 60 min.
-
Detect: Add Streptavidin-HRP. Read Chemiluminescence.
-
Self-Validation: Include a "No DNA" well. Signal should be <5% of Max. If higher, your enzyme is degrading or auto-activating.
References
-
Murai, J., et al. (2012).[7] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[7] Cancer Research.[8][9] Link
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. Link
-
Gogola, E., et al. (2018). PARP inhibitors: approaches to better target the synthetic lethal interaction.[4] Molecular Oncology.[5] Link
-
BPS Bioscience. (2023). PARP1 Chemiluminescent Assay Kit Protocol & Optimization Guide.Link
-
James, D. I., et al. (2016). Poly(ADP-ribose) glycohydrolase (PARG) inhibitors: a new family of tools for PARP research.[4] ACS Chemical Biology. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Systems: Application to PARP.Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Analysis: Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate vs. Olaparib in PARP Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary
The development of Poly (ADP-ribose) polymerase (PARP) inhibitors represents one of the most successful applications of synthetic lethality in modern oncology, specifically for homologous recombination-deficient (HRD) cancers such as BRCA1/2-mutated tumors[1].
This guide provides a rigorous comparative analysis between Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (a foundational pharmacophoric fragment) and Olaparib (a fully optimized, FDA-approved clinical therapeutic). By contrasting a raw building block with a mature drug, we elucidate the structure-activity relationship (SAR) principles that drive binding affinity, target engagement, and the critical phenomenon of PARP trapping[2].
Mechanistic Foundation & Structural Evolution
To understand the efficacy of PARP inhibitors, one must analyze their interaction with the PARP1 catalytic domain. The natural substrate for PARP1 is NAD+.
-
The Fragment Scaffold: Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2305252-16-6) contains the essential 1-oxo-1,2-dihydrophthalazine core. This core acts as a highly efficient nicotinamide mimetic. The amide motif within the phthalazinone ring forms an indispensable hydrogen-bond donor/acceptor network with the highly conserved residues Gly863 and Ser904 in the PARP1 active site. However, as a mere fragment, it lacks the structural complexity to extend beyond the nicotinamide-binding pocket.
-
The Clinical Drug: Olaparib retains this exact phthalazinone core but is heavily elaborated. It features a fluorobenzyl ring and a bulky cyclopropanecarbonyl-piperazine moiety. These functional extensions project deep into the hydrophobic accessory pocket of the PARP1 enzyme. This not only drives the binding affinity (
) down to the low nanomolar range but also induces an allosteric conformational lock. This lock prevents the enzyme from dissociating from DNA—a mechanism known as PARP trapping —which is the primary driver of cytotoxicity in BRCA-mutated cells[2].
Logical workflow comparing the mechanistic outcomes of fragment-based inhibition versus Olaparib.
Structural & Pharmacological Comparison
The following table synthesizes the quantitative and qualitative differences between the fragment and the optimized drug, highlighting why structural elaboration is necessary for clinical viability.
| Parameter | Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate | Olaparib |
| Role in Pipeline | Fragment Scaffold / Synthetic Building Block | FDA-Approved Therapeutic |
| Target | PARP1/2 (Catalytic Domain) | PARP1/2 (Catalytic Domain) |
| Binding Affinity ( | Low ( | High ( |
| PARP Trapping Efficiency | Negligible | High |
| Molecular Weight | 204.18 g/mol | 434.46 g/mol |
| Primary Application | FBDD, PROTAC synthesis, Crystallography | Oncology (Breast, Ovarian, Prostate) |
Experimental Methodologies: Validating PARP Inhibition
As an Application Scientist, ensuring that your assays are self-validating and mechanistically sound is paramount. Below are two field-proven protocols to evaluate the catalytic inhibition and cellular target engagement of these compounds.
Protocol 1: In Vitro PARP1 Biochemical Assay ( Determination)
Rationale & Causality: This assay measures direct catalytic inhibition. The addition of activated (sheared) DNA is non-negotiable; PARP1 exists in an autoinhibited state and strictly requires DNA single-strand breaks to allosterically activate its catalytic domain. Without DNA, no baseline PARylation will occur.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM
, and 1 mM DTT. -
Enzyme & DNA Assembly: Add 0.5 nM recombinant human PARP1 enzyme and 10 µg/mL activated sheared calf thymus DNA to the wells of a 96-well plate.
-
Compound Titration: Add the test compounds (Fragment vs. Olaparib) in a 10-point, 3-fold serial dilution. Self-Validation: Include a vehicle control (DMSO only) for maximum signal and a no-DNA control for baseline noise. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 1 µM biotinylated NAD+ to initiate the reaction. Incubate for 30 minutes.
-
Detection: Stop the reaction, transfer to a streptavidin-coated plate, and detect poly-ADP-ribose (PAR) polymer formation using a Streptavidin-HRP conjugate and chemiluminescent substrate. Calculate
via non-linear regression.
Protocol 2: Cellular Target Engagement (PARylation Assay)
Rationale & Causality: Biochemical potency does not guarantee cell permeability. This assay evaluates intracellular target engagement. We use a brief
Step-by-Step Workflow:
-
Cell Culture: Seed HeLa or MDA-MB-436 (BRCA1 mutant) cells in 6-well plates and grow to 80% confluence.
-
Compound Treatment: Pre-treat cells with Olaparib (100 nM) or the Methyl ester fragment (10 µM) for 2 hours to ensure intracellular equilibration.
-
Damage Induction: Pulse the cells with 2 mM
for exactly 10 minutes at 37°C. -
Lysis & Western Blotting: Immediately wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with PARG inhibitors (to prevent PAR degradation during lysis).
-
Analysis: Run lysates on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with an anti-PAR monoclonal antibody (e.g., 10H). A successful inhibitor will show a complete ablation of the high-molecular-weight PAR smear compared to the vehicle +
control.
Role in Drug Development: Why Use the Fragment?
If Olaparib is highly potent, why do researchers purchase and utilize Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate?
-
Fragment-Based Drug Discovery (FBDD): The fragment represents the minimal pharmacophore required for target engagement. Structural biologists use it in X-ray crystallography to map the foundational hydrogen bonds without the steric hindrance of larger functional groups[2].
-
PROTAC Synthesis: The 6-carboxylate group is an ideal synthetic vector. Medicinal chemists can hydrolyze the methyl ester to a carboxylic acid and couple it to various PEG or alkyl linkers. This allows for the synthesis of PARP-targeting Proteolysis Targeting Chimeras (PROTACs)[1]. Because the 6-position points outward toward the solvent channel of the PARP1 binding pocket, attaching a bulky E3-ligase recruiting ligand here does not disrupt the critical nicotinamide-mimicking hydrogen bonds.
References
-
Title: PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them Source: International Journal of Molecular Sciences, 2022, 23(15), 8412. URL: [Link]
-
Title: Inhibitors of PARP: Number crunching and structure gazing Source: Proceedings of the National Academy of Sciences (PNAS), 2022 Mar 8;119(11):e2121979119. URL: [Link]
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a Novel PARP-1 Inhibitor
In the landscape of targeted cancer therapy, the robust correlation between in vitro activity and in vivo efficacy is the cornerstone of successful drug development. This guide provides an in-depth technical comparison of the experimental data for a promising novel phthalazinone derivative, Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (herein referred to as MOPC), a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Phthalazinone-based compounds have emerged as a significant class of PARP inhibitors, with several demonstrating clinical success.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of MOPC's performance from benchtop assays to preclinical models, underscoring the critical importance of establishing a strong in vitro-in vivo correlation (IVIVC).
Introduction to MOPC and the Significance of PARP-1 Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR).[3][4] PARP-1, in particular, plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs).[4][6] This concept, known as synthetic lethality, provides a targeted therapeutic strategy for such tumors.[7]
MOPC is a novel phthalazinone derivative designed to selectively inhibit the catalytic activity of PARP-1. The phthalazinone scaffold is a well-established pharmacophore for potent PARP inhibition.[1][2] This guide will detail the in vitro characterization and subsequent in vivo validation of MOPC, providing a clear framework for assessing its therapeutic potential.
In Vitro Evaluation of MOPC: From Enzymatic Inhibition to Cellular Potency
The initial stages of characterizing a novel PARP inhibitor involve a tiered approach, beginning with its direct effect on the enzyme and progressing to its activity in a cellular context.
Enzymatic Assay: Determining Target Engagement and Potency
The primary assessment of a PARP-1 inhibitor is its ability to block the enzymatic activity of purified PARP-1. A common and robust method is the chemiluminescent PARP assay.[8]
Experimental Protocol: Chemiluminescent PARP-1 Inhibition Assay
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-HRP, chemiluminescent substrate, 96-well white plates.
-
Assay Principle: In the presence of activated DNA, PARP-1 catalyzes the transfer of ADP-ribose from NAD+ to histone proteins. This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone-coated plates.
-
Procedure: a. Coat a 96-well plate with histone proteins and block non-specific binding sites. b. Add a reaction mixture containing recombinant PARP-1, activated DNA, and varying concentrations of MOPC (or vehicle control). c. Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate for 1 hour at room temperature. d. Wash the plate to remove unincorporated reagents. e. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. Incubate for 1 hour. f. After a final wash, add a chemiluminescent HRP substrate. g. Measure the luminescent signal using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the PARP-1 inhibitory activity of MOPC. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.
Cell-Based Assays: Assessing Cellular Activity and Mechanism of Action
While enzymatic assays confirm direct target engagement, cell-based assays are crucial to determine if the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the desired biological response.
1. Cellular PARP Inhibition (PAR-Level Assay)
An essential step is to confirm that MOPC inhibits PARP-1 activity within intact cells. This can be achieved by measuring the levels of poly(ADP-ribose) (PAR) in cells after inducing DNA damage.[9]
Experimental Protocol: In-Cell Western for PAR Levels
-
Cell Line: A549 (human lung carcinoma) or other suitable cancer cell line.
-
Procedure: a. Seed A549 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with a dose range of MOPC for 2 hours. c. Induce DNA damage by treating with a DNA-alkylating agent (e.g., 20 mM H₂O₂) for 10 minutes. d. Fix, permeabilize, and block the cells. e. Incubate with a primary antibody against PAR, followed by a fluorescently-labeled secondary antibody. f. Quantify the fluorescence intensity using an imaging system.
-
Data Analysis: The reduction in PAR levels in MOPC-treated cells compared to vehicle-treated controls indicates the cellular potency of PARP inhibition.
2. Anti-Proliferative Activity in a BRCA-Deficient Background
To demonstrate the synthetic lethality mechanism, the anti-proliferative effect of MOPC is evaluated in a cell line with a known homologous recombination deficiency, such as a BRCA1 or BRCA2 mutation.[8]
Experimental Protocol: Cell Viability Assay (e.g., CCK-8)
-
Cell Line: MDA-MB-436 (human breast cancer, BRCA1 mutant).
-
Procedure: a. Seed MDA-MB-436 cells in a 96-well plate. b. Treat the cells with a serial dilution of MOPC for 72 hours. c. Add a cell viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Data Analysis: Calculate the IC50 value, representing the concentration of MOPC that inhibits cell growth by 50%.
Hypothetical In Vitro Data Summary for MOPC
| Assay Type | Endpoint | Result |
| Enzymatic Assay | ||
| Chemiluminescent PARP-1 Assay | IC50 | 5.2 nM |
| Cell-Based Assays | ||
| In-Cell Western (PAR Levels) | IC50 | 25.8 nM |
| Cell Viability (MDA-MB-436) | IC50 | 48.3 nM |
In Vivo Assessment: Translating In Vitro Potency to Preclinical Efficacy
The successful transition from in vitro to in vivo studies is a critical milestone in drug development. For oncology drugs, the most common preclinical model is the tumor xenograft model in immunocompromised mice.[10]
Xenograft Model for PARP Inhibitors
This model involves implanting human cancer cells, such as the BRCA1-mutant MDA-MB-436 cell line, into immunodeficient mice.[8]
Experimental Protocol: MDA-MB-436 Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-436 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, MOPC at different doses).
-
Dosing Regimen: Administer MOPC orally, once daily, for 21 consecutive days.
-
Efficacy Endpoints: a. Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = (length x width²)/2). b. Body Weight: Monitor body weight as an indicator of toxicity. c. Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Pharmacodynamic (PD) Assessment: At the end of the study, tumors can be excised and analyzed for biomarkers such as γH2AX (a marker of DNA double-strand breaks) to confirm the mechanism of action in vivo.[6]
Hypothetical In Vivo Data Summary for MOPC
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | - | 0% |
| MOPC | 10 | 45% |
| MOPC | 30 | 85% |
| MOPC | 100 | 110% (Tumor Regression) |
In Vitro-In Vivo Correlation (IVIVC) Analysis
A strong IVIVC is crucial for predicting clinical outcomes from preclinical data.[11] For MOPC, the in vitro data demonstrated potent enzymatic and cellular activity in the low nanomolar range. The in vivo data showed a dose-dependent anti-tumor effect, with significant tumor growth inhibition at well-tolerated doses.
The correlation between the in vitro potency and the in vivo efficacy of MOPC is a positive indicator of its therapeutic potential. The cellular IC50 of 48.3 nM in a BRCA1-mutant cell line translates to significant tumor growth inhibition in a corresponding xenograft model at achievable plasma concentrations.
Several factors can influence the IVIVC for a PARP inhibitor:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of MOPC will determine its exposure at the tumor site. Favorable oral bioavailability and a suitable half-life are essential for maintaining therapeutic concentrations.[5][12]
-
Tumor Microenvironment: The accessibility of the tumor to the drug, as well as factors within the tumor microenvironment, can impact efficacy.
-
Target Engagement in Vivo: Confirmation of PARP-1 inhibition in the tumor tissue through pharmacodynamic markers is key to bridging the in vitro and in vivo observations.
Visualizing the Experimental and Mechanistic Framework
Caption: Experimental workflow from in vitro characterization to in vivo validation of MOPC.
Caption: Simplified PARP-1 signaling pathway and the mechanism of action of MOPC.
Conclusion
The comprehensive evaluation of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (MOPC) demonstrates a strong and positive correlation between its in vitro potency and in vivo anti-tumor efficacy. The low nanomolar inhibition of PARP-1 in enzymatic and cellular assays translates to significant, dose-dependent tumor growth inhibition in a BRCA1-mutant xenograft model. This robust IVIVC provides a solid foundation for the continued development of MOPC as a potential targeted therapy for cancers with homologous recombination deficiencies. Further investigation into its pharmacokinetic profile and long-term safety will be crucial next steps in its journey towards clinical application.
References
-
A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. (2016). Cancer Research. [Link]
-
In vitro PARP inhibitor responses correlate with in vivo responses and correlated drug response profiles identify effective combinations for individual samples. (n.d.). ResearchGate. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). PubMed. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (n.d.). PMC. [Link]
-
Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. (n.d.). ResearchGate. [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]
-
PARP Assays. (n.d.). BPS Bioscience. [Link]
-
Abstract 5489: Quantitative intracellular immunoassay for monitoring poly (ADP-ribose) in cancer cells treated with PARP inhibitors. (2025). AACR Journals. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). ResearchGate. [Link]
-
In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. (2025). Hospital Healthcare Europe. [Link]
-
An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. (2016). PMC. [Link]
-
Talzenna, INN-talazoparib. (n.d.). EMA. [Link]
-
In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). (n.d.). ResearchGate. [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2025). NMS Group. [Link]
-
Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. (2015). PubMed. [Link]
-
In vitro analysis of PARP inhibitor nanoformulations. (n.d.). PMC. [Link]
-
Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. (n.d.). PMC. [Link]
-
Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. (2024). ASCO Publications. [Link]
-
Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. [Link]
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2025). ResearchGate. [Link]
-
Abstract 538: Establishment of PARP inhibitor-induced resistant patient-derived ovarian cancer xenograft models. (2024). AACR Journals. [Link]
-
The Suppression of DNA Repair Induced by PARP-1 Inhibitors Rucaparib and Olaparib in Combination with the Radiopharmaceutical 131I-MIBG in Noradrenaline Transporter-Expressing Xenograft Tumors. (n.d.). RePEc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP and DDR Pathway Drug Discovery [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action and Comparative Efficacy of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a PARP Inhibitor Pharmacophore
Executive Summary
In the landscape of targeted oncology, the development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination-deficient (HRD) tumors. Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (CAS: 2305252-16-6) serves as a highly versatile, foundational pharmacophore for synthesizing potent PARP1/2 inhibitors[1].
While the 1-oxo-1,2-dihydrophthalazine core is responsible for anchoring the molecule within the enzyme's catalytic domain, the methyl ester at the 6-position acts as a critical synthetic vector. By hydrolyzing this ester, drug developers can append various solvent-exposed moieties (such as piperazine or fluorophenyl groups) to fine-tune pharmacokinetics, membrane permeability, and off-target profiles without disrupting the pristine PARP-binding mechanics[2]. This guide objectively compares the mechanistic efficacy of the phthalazinone core against alternative pharmacophores and provides self-validating experimental workflows for preclinical evaluation.
Mechanistic Foundations: Structural Biology & Synthetic Lethality
To understand the superiority of the phthalazinone core, one must examine its interactions at the atomic level. The mechanism of action is driven by three distinct phases:
A. Catalytic Inhibition via NAD+ Mimicry
PARP1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a process vital for single-strand break (SSB) repair. The 1-oxo-1,2-dihydrophthalazine core acts as a rigid, highly efficient structural mimic of the nicotinamide moiety of NAD+.
-
Hydrogen Bonding: Structural gazing reveals highly conserved interactions within the nicotinamide-binding pocket. The amide nitrogen of Gly863 acts as a hydrogen bond donor to the core, while its carbonyl oxygen acts as an acceptor[3]. Furthermore, the hydroxyl group of Ser904 forms a critical hydrogen bond with the phthalazinone carbonyl[3][4].
-
Stacking: The aromatic system of the phthalazinone core engages in robust face-to-face
stacking with Tyr907 , clamping the inhibitor snugly into the catalytic site[3].
B. Allosteric PARP Trapping
Unlike early-generation inhibitors that merely blocked catalytic activity, phthalazinone derivatives induce reverse allostery. The rigid binding within the catalytic domain propagates structural changes to the DNA-binding domain, effectively locking PARP1 onto the damaged DNA and preventing its dissociation[5].
C. Synthetic Lethality
The trapped PARP-DNA complexes act as physical barriers during the S-phase of the cell cycle, causing DNA replication forks to collapse and generating highly toxic double-strand breaks (DSBs). In normal cells, homologous recombination (HR) repairs these DSBs. However, in BRCA1/2-mutated cancer cells, the HR pathway is deficient. The cells are forced to rely on error-prone non-homologous end joining (NHEJ), leading to genomic instability and apoptosis[5].
Fig 1. Synthetic lethality pathway induced by phthalazinone-based PARP trapping.
Comparative Pharmacophore Analysis
When designing PARP inhibitors, the choice of the core pharmacophore dictates both the trapping efficiency and the clinical utility of the resulting drug. Below is an objective comparison of the phthalazinone core against leading alternatives.
| Pharmacophore Core | Representative Drug(s) | Primary Catalytic Interactions | PARP Trapping Potency | Clinical Niche & Performance |
| Phthalazinone | Olaparib, Talazoparib | H-bonds: Gly863, Ser904 | High to Very High | Standard of care for BRCA-mutant breast/ovarian cancers. Exceptional single-agent cytotoxicity due to robust trapping. |
| Benzimidazole | Veliparib | H-bonds: Gly863, Ser904 | Low | Weak trapping makes it less effective as a monotherapy, but allows for combination with DNA-damaging chemotherapy (lower myelosuppression). |
| Quinazolinone | Rucaparib analogues | H-bonds: Gly863, Ser904 | Moderate | Good catalytic inhibition, but relies on additional interactions (e.g., Glu763) to stabilize the complex. Moderate trapping efficiency. |
Data Synthesis Insight: The phthalazinone core is objectively superior for monotherapy applications targeting synthetic lethality. Its rigid, planar structure maximizes
Experimental Validation Workflows
To rigorously validate the mechanism of action of novel derivatives synthesized from Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, researchers must employ self-validating assay systems. The following protocols isolate catalytic inhibition from cellular trapping.
Protocol A: Cell-Free PARP1 Enzymatic Inhibition Assay
Causality Rationale: This assay strips away cellular variables (like membrane permeability) to directly measure the compound's ability to outcompete NAD+ at the catalytic site. Biotinylated NAD+ is used as the substrate; if the phthalazinone core successfully binds, it prevents the incorporation of biotin onto histone proteins, resulting in a quantifiable drop in chemiluminescence.
-
Plate Preparation: Coat 96-well microplates with 50 µL of histone solution (1 mg/mL) overnight at 4°C to provide a substrate for PARylation.
-
Enzyme & Compound Incubation: Add recombinant human PARP1 enzyme (0.5 U/well) and activated DNA (to stimulate PARP activity). Introduce the phthalazinone derivative at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µM of Biotin-NAD+ to initiate the reaction. Incubate for exactly 30 minutes.
-
Detection: Wash the plate to remove unbound Biotin-NAD+. Add Streptavidin-HRP, followed by a chemiluminescent substrate.
-
Validation Check: The IC50 curve must show a dose-dependent decrease in signal. A known inhibitor (e.g., Olaparib) must be run in parallel as a positive control.
Protocol B: Chromatin-Bound PARP Trapping Assay
Causality Rationale: Catalytic inhibition does not guarantee trapping. To prove that the phthalazinone core traps PARP1 on DNA, we must induce basal SSBs using Methyl methanesulfonate (MMS) and then physically separate the soluble nucleoplasm from the insoluble chromatin. Trapped PARP1 will only appear in the chromatin fraction.
-
Cell Culture & Treatment: Culture BRCA1-mutant cells (e.g., MDA-MB-436). Pre-treat with the phthalazinone derivative (1 µM) for 2 hours, followed by 0.01% MMS for 1 hour to induce SSBs.
-
Hypotonic Lysis (Cytoplasmic Removal): Resuspend the cell pellet in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2) supplemented with protease inhibitors. Incubate on ice for 10 minutes, centrifuge at 1,000 x g, and discard the supernatant (cytoplasm).
-
Triton X-100 Extraction (Nucleoplasm Removal): Resuspend the nuclear pellet in an extraction buffer containing 0.5% Triton X-100. Incubate on ice for 30 minutes. Centrifuge at 16,000 x g. The supernatant contains soluble nuclear proteins (untrapped PARP1).
-
Chromatin Solubilization: The remaining pellet is the chromatin fraction. Resuspend in RIPA buffer with benzonase nuclease to digest the DNA and release the trapped PARP1.
-
Quantification: Perform a Western Blot on both the soluble and chromatin fractions using an anti-PARP1 antibody. An effective trapping agent will show a massive shift of the PARP1 band from the soluble fraction to the chromatin fraction.
Fig 2. Subcellular fractionation workflow for quantifying chromatin-trapped PARP1.
Conclusion
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate remains a gold-standard starting material in oncology drug discovery. Its inherent capability to form highly stable hydrogen bonds with Gly863 and Ser904, coupled with
References
- fluorochem.co.uk. METHYL 1-OXO-1,2-DIHYDROPHTHALAZINE-6-CARBOXYLATE.
- MDPI. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy.
- rhhz.net. Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents.
- PNAS. Inhibitors of PARP: Number crunching and structure gazing.
- Taylor & Francis (tandfonline.com). Structure-based design of new potent and highly selective PARP-1 inhibitor for treating colorectal cancer.
Sources
Head-to-head comparison of phthalazinone-based PARP inhibitors
Focus: Olaparib (The Standard) vs. Talazoparib (The Trapper)
Executive Summary
This guide provides a technical comparison of the two dominant phthalazinone-derived poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib and Talazoparib .[1][2][3] While both share a core pharmacophore designed to compete with NAD+ at the catalytic site, they exhibit divergent mechanisms of cytotoxicity.[4][5][6] Olaparib functions primarily through catalytic inhibition with moderate PARP trapping, whereas Talazoparib was structurally optimized to act as a "PARP poison," exhibiting ~100-fold greater potency in trapping PARP-DNA complexes. This guide dissects their structure-activity relationships (SAR), quantitative profiles, and the specific experimental workflows required to differentiate them in a research setting.
Part 1: The Chemical Scaffold & Mechanism
Structural Evolution: Phthalazinone vs. Phthalazine
The "phthalazinone" scaffold mimics the nicotinamide moiety of NAD+, allowing these drugs to bind the PARP active site.
-
Olaparib (Phthalazinone): The prototype. It relies on hydrogen bonding within the nicotinamide pocket but lacks the rigid constraints required to "lock" the protein conformation fully on DNA.
-
Talazoparib (Triazole-fused Phthalazine): Often grouped with phthalazinones due to lineage, its scaffold is more rigid. It forms unique water-mediated hydrogen bonds with the helical subdomain of PARP1 (specifically Glu335), creating a steric clash that prevents the release of the enzyme from damaged DNA.
The Divergence: Catalytic Inhibition vs. Trapping
Understanding the distinction between inhibiting PARylation (enzymatic) and Trapping (physical cytotoxicity) is critical for experimental design.
Figure 1: Mechanistic divergence. While both drugs block catalytic activity (green), Talazoparib drives significantly higher cytotoxicity through physical trapping (red).
Part 2: Head-to-Head Quantitative Profiling
The following data aggregates consensus values from major biochemical studies (e.g., Murai et al., Cancer Cell). Note the discrepancy between enzymatic IC50 (similar) and trapping potency (vastly different).[3][6]
| Feature | Olaparib | Talazoparib | Comparison Verdict |
| Core Scaffold | Phthalazinone | Phthalazine (Fused) | Talazoparib is structurally more rigid. |
| PARP1 Enzymatic IC50 | ~5.0 nM | ~0.57 nM | Talazoparib is ~10x more potent enzymatically. |
| PARP2 Enzymatic IC50 | ~1.0 nM | ~0.2 nM | Comparable selectivity profiles. |
| Trapping Potency | Moderate (1x baseline) | High (~100x vs Olaparib) | Critical Differentiator. |
| Cellular Cytotoxicity (IC50) | ~100–1000 nM | ~1–10 nM | Talazoparib is significantly more cytotoxic. |
| Metabolic Stability | CYP3A4 substrate | P-gp substrate | distinct clearance pathways. |
Part 3: Experimental Validation Protocols
To objectively compare these inhibitors in your own lab, you cannot rely solely on enzymatic assays (ELISA), as they will mask the trapping difference. You must use a Chromatin Fractionation Assay .
Protocol A: The Chromatin Fractionation (Trapping) Assay
Objective: Quantify the amount of PARP1 physically locked onto DNA after drug treatment.
Reagents Required:
-
Thermo Scientific Subcellular Protein Fractionation Kit (or standard hypotonic/nuclear buffers).
-
Methyl Methanesulfonate (MMS): 0.01% (to induce DNA damage and recruit PARP).
-
Antibodies: Anti-PARP1 (CST #9542), Anti-Histone H3 (Loading Control).
Workflow Visualization:
Figure 2: Step-by-step workflow for isolating chromatin-bound PARP1. The critical readout is Step 9.
Critical Technical Notes (Scientist-to-Scientist):
-
The Wash Step: Do not skip the "Nuclear Soluble" wash (Step 6). If you lyse the whole nuclei immediately, you cannot distinguish between PARP floating in the nucleoplasm (inhibited but not trapped) and PARP locked on DNA (trapped).
-
Dose Normalization: Because Talazoparib is so potent, you must run a dose-response curve. A standard 1 µM dose for Olaparib is appropriate, but 1 µM Talazoparib may be excessively cytotoxic. Use 10–100 nM for Talazoparib to see comparable trapping bands without inducing immediate apoptosis.
-
MMS Timing: Add MMS after the inhibitor has equilibrated (approx. 1 hour). If you add MMS first, the PARP machinery will activate before the inhibitor can bind.
Protocol B: Cellular Viability (Synthetic Lethality)
Objective: Confirm potency differences in BRCA-deficient vs. Wild-type cells.
-
Cell Lines: Use isogenic pairs (e.g., DLD-1 BRCA2-/- vs. DLD-1 WT).[7]
-
Seeding: 500-1000 cells/well in 96-well plates (low density is crucial for 5-7 day assays).
-
Treatment: Continuous exposure for 5-7 days.
-
Readout: CellTiter-Glo (ATP) or Crystal Violet.
-
Data Analysis: Calculate the "Shift Factor" =
.-
Expectation: Both drugs will show a high shift factor (synthetic lethality), but Talazoparib's absolute IC50 values will be 1-2 logs lower than Olaparib.
-
Part 4: Clinical Implications of the Data
The experimental differences described above translate directly to clinical observations:
-
Dosing: Olaparib is dosed at 300 mg BID (high mass required for catalytic inhibition). Talazoparib is dosed at 1 mg QD (high potency due to trapping).
-
Toxicity: The "Super-Trapping" ability of Talazoparib leads to higher bone marrow toxicity (anemia/thrombocytopenia) because replicating hematopoietic cells are highly sensitive to trapped PARP-DNA complexes, even without BRCA mutations.
References
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[6] Cancer Research.[4][6]
-
Murai, J., et al. (2014). "Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib." Molecular Cancer Therapeutics.
-
Pommier, Y., et al. (2016). "Layman's guide to PARP inhibitors." Science Translational Medicine.
-
FDA Label (Olaparib/Lynparza). Highlights of Prescribing Information.
-
FDA Label (Talazoparib/Talzenna). Highlights of Prescribing Information.
Sources
A Comparative Guide to the Synthesis and Activity of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the phthalazinone scaffold has emerged as a privileged structure, underpinning the efficacy of numerous therapeutic agents. This guide provides an in-depth analysis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, a promising yet under-characterized member of this chemical class. We present a robust and reproducible synthetic protocol, alongside a comprehensive comparison of its biological activity with established drugs, Olaparib and Roflumilast, which represent the PARP and PDE4 inhibitor classes, respectively. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel phthalazinone-based compounds.
I. Synthesis and Reproducibility: A Tale of Two Steps
The synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate can be reliably achieved in a two-step sequence starting from commercially available materials. The reproducibility of this pathway hinges on careful control of reaction conditions and purification procedures.
A. Step 1: Synthesis of the Precursor - Methyl 4-formylbenzoate
The initial step involves the straightforward esterification of 4-formylbenzoic acid. While several methods exist, Fischer esterification provides a balance of simplicity, high yield, and reproducibility.[1]
Protocol: Fischer Esterification of 4-formylbenzoic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-formylbenzoic acid (1 equivalent).
-
Reagent Addition: Add methanol in excess (e.g., 10-20 equivalents), which serves as both reactant and solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 4-formylbenzoate. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Expected Yield: 85-95% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.[2][3]
B. Step 2: Cyclization to Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
The key phthalazinone ring system is constructed through the cyclization of the formyl-ester intermediate with hydrazine hydrate. This reaction is generally robust, but temperature control is crucial to minimize side-product formation.
Protocol: Hydrazine-mediated Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-formylbenzoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the product by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Expected Yield: 70-85% Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point to confirm its structure and purity.
Reproducibility and Key Considerations:
The reproducibility of this synthesis is generally high. Key factors to ensure consistent results include:
-
Purity of Starting Materials: Using high-purity 4-formylbenzoic acid and hydrazine hydrate is essential.
-
Stoichiometry of Hydrazine: A slight excess of hydrazine hydrate ensures complete conversion of the starting material. However, a large excess can complicate purification.
-
Solvent Choice: While ethanol is a common choice, acetic acid can sometimes facilitate the reaction for less reactive substrates.
-
Temperature Control: Careful control of the reflux temperature is important to prevent the formation of undesired side products.
Synthesis Workflow Diagram
Caption: Synthetic pathway for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
II. Comparative Analysis of Biological Activity
The phthalazinone core is a well-established pharmacophore found in inhibitors of Poly(ADP-ribose) polymerase (PARP) and Phosphodiesterase 4 (PDE4). To contextualize the potential of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, we compare its likely activity profile with the market-approved drugs Olaparib (a PARP inhibitor) and Roflumilast (a PDE4 inhibitor).
A. Comparison with Olaparib (PARP Inhibitor)
Olaparib is a potent PARP inhibitor used in cancer therapy, particularly for patients with BRCA mutations.[4][5] The phthalazinone moiety in Olaparib is crucial for its interaction with the PARP active site.
| Compound | Target | IC₅₀ (PARP-1) | Key Structural Features for Activity |
| Olaparib | PARP-1/2 | ~1-5 nM | Phthalazinone core, cyclopropane carboxamide, fluorobenzyl group |
| Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate | Predicted: PARP | Not Reported | Phthalazinone core, methyl carboxylate group |
Data for Olaparib is compiled from multiple sources. The activity of the topic compound is a prediction based on structural similarity.
The presence of the phthalazinone core in Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate suggests a potential for PARP inhibition. However, it lacks the extended side chain of Olaparib, which is known to form critical interactions within the enzyme's active site. Therefore, while it may exhibit some PARP inhibitory activity, it is unlikely to be as potent as Olaparib. Further enzymatic assays are required to quantify its inhibitory potential.
B. Comparison with Roflumilast (PDE4 Inhibitor)
Roflumilast is a selective PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[2][6] Although structurally distinct from phthalazinones, some phthalazinone derivatives have been reported as PDE4 inhibitors.
| Compound | Target | IC₅₀ (PDE4) | Key Structural Features for Activity |
| Roflumilast | PDE4 | ~0.8 nM | Dichloropyridine, cyclopropylmethoxy, difluoromethoxybenzamide |
| Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate | Predicted: PDE4 | Not Reported | Phthalazinone core, methyl carboxylate group |
Data for Roflumilast is compiled from multiple sources. The activity of the topic compound is a prediction based on structural similarity.
The structural similarity to known phthalazinone-based PDE4 inhibitors suggests that Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate could also target this enzyme family. The planarity of the phthalazinone ring system is a feature shared with many PDE4 inhibitors. However, the specific substituents on the ring are critical for potency and selectivity. Experimental screening against PDE4 isoforms is necessary to validate this hypothesis.
Logical Relationship of Phthalazinone Activity
Caption: Predicted biological targets for the topic compound based on its core structure.
III. Experimental Protocols for Biological Evaluation
To ascertain the biological activity of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, the following standard assays are recommended.
A. PARP-1 Inhibition Assay (Enzymatic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Assay Principle: A colorimetric or fluorescent assay kit can be used, which measures the incorporation of NAD+ into a histone substrate by recombinant human PARP-1.
-
Procedure:
-
Prepare a dilution series of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
-
In a 96-well plate, add the PARP-1 enzyme, histone-coated plate, and the compound at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 1 hour.
-
Wash the plate and add streptavidin-HRP.
-
Add HRP substrate and measure the absorbance or fluorescence.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the PARP-1 activity.
B. PDE4 Inhibition Assay (Enzymatic)
This assay determines the inhibitory effect of the compound on PDE4 activity.
-
Assay Principle: A common method involves a two-step enzymatic reaction. In the first step, PDE4 hydrolyzes cAMP to AMP. In the second step, a nucleotidase converts AMP to adenosine, which is then detected.
-
Procedure:
-
Prepare a dilution series of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
-
In a 96-well plate, add the PDE4 enzyme and the compound.
-
Initiate the reaction by adding cAMP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and add the nucleotidase.
-
Incubate further and then add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence).
-
-
Data Analysis: Determine the IC₅₀ value for PDE4 inhibition.
IV. Conclusion and Future Directions
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate presents an accessible synthetic target within the valuable class of phthalazinone compounds. The provided two-step synthesis is robust and amenable to scale-up, facilitating further investigation of this molecule. Based on its structural features, it is a candidate for dual PARP and PDE4 inhibition, a polypharmacological profile that could be advantageous in certain therapeutic contexts.
Future work should focus on the experimental validation of its predicted biological activities through the outlined enzymatic assays. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications to the carboxylate group and the phthalazinone ring, will be crucial in optimizing its potency and selectivity for specific targets. This guide provides a solid foundation for researchers to explore the therapeutic potential of this and related phthalazinone derivatives.
References
-
Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, orally active and potent inhibitor of poly (ADP-ribose) polymerase. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Hatzelmann, A., Morcillo, E. J., & Lungarella, G. (2010). The preclinical pharmacology of roflumilast—a selective, oral, once-daily phosphodiesterase 4 inhibitor. Pulmonary pharmacology & therapeutics, 23(4), 235-256. [Link]
-
MySkinRecipes. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved March 7, 2024, from [Link]
-
Organic Syntheses. (1966). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. [Link]
-
PMC. (2009). 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one. [Link]
-
PMC. (2008). 4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate. [Link]
-
ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved March 7, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. CAS 1571-08-0: Methyl 4-formylbenzoate | CymitQuimica [cymitquimica.com]
- 4. 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Guide to the Safe Disposal of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the proper management and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, a compound for which specific safety and disposal information may not be readily available. The procedures outlined below are based on established principles of laboratory safety and hazardous waste management, designed to provide a conservative and protective approach in the absence of compound-specific data.
I. Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, a thorough risk assessment based on the chemical structure and data from analogous compounds is the first critical step. Structurally related phthalazine derivatives and compounds with similar functional groups may exhibit a range of hazards. For instance, related chemical structures are sometimes classified as harmful if swallowed, and may cause skin, eye, or respiratory irritation.[1][2] Therefore, it is prudent to handle Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate as a potentially hazardous substance.
Inferred Potential Hazards:
| Hazard Class | Potential Effects | Precautionary GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | |
| Skin Corrosion/Irritation | Causes skin irritation | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | |
| Specific Target Organ Toxicity | May cause respiratory irritation |
II. Personal Protective Equipment (PPE) and Safe Handling
Prior to handling Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, it is mandatory to be equipped with the appropriate PPE. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that is compliant with government standards such as NIOSH (US) or EN 166 (EU).[2][3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or full-body suit should be worn.[3]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[3]
III. Disposal Workflow: A Step-by-Step Guide
The disposal of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate must be conducted in a manner that prevents its release into the environment.[3] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][4]
Step 1: Waste Segregation and Collection
-
Collect all waste containing Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, including unreacted material, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[4]
-
Use a container that is chemically compatible with the compound and is in good condition with a securely sealing lid.[5]
Step 2: Waste Container Labeling
-
Properly label the waste container with the full chemical name: "Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate".
-
Include the appropriate hazard warnings based on the inferred risks (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation").
-
Indicate the date of waste accumulation and the name of the generating laboratory or researcher.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Ensure the storage area has secondary containment to capture any potential leaks.[5]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][7]
-
Provide the contractor with all available information about the compound, including its chemical name, quantity, and any known or inferred hazards.
Step 5: Documentation
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
IV. Spill and Emergency Procedures
In the event of a spill, the primary objective is to prevent the spread of the material and to protect personnel.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[3][8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and notify your institution's EHS or emergency response team immediately.
-
Prevent entry to the area until it has been deemed safe by trained personnel.
-
Visualizing the Disposal Decision Process
The following diagram illustrates the decision-making workflow for the proper disposal of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
Caption: Decision workflow for the safe disposal of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate.
References
-
Aaron Chemistry GmbH. (2025, August 11). Safety Data Sheet. Retrieved from [Link]
-
ChemView. (n.d.). Section 2. Hazards identification. Retrieved from [Link]
-
European Chemicals Agency. (2023, June 9). Substance Information. Retrieved from [Link]
-
European Chemicals Agency. (2023, June 9). Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. Retrieved from [Link]
-
Angene Chemical. (2025, February 14). Safety Data Sheet. Retrieved from [Link]
-
European Chemicals Agency. (2025, November 12). Substance Information. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Department of the Environment. (n.d.). Hazardous Waste Regulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Hazardous Waste Disposal Policy / Procedures. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
Executive Safety Summary
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a pharmaceutical intermediate, structurally related to PARP inhibitors (e.g., Olaparib).[1][2] While often handled in milligram quantities for R&D, its classification as a bioactive heterocyclic ester necessitates a containment strategy that exceeds standard "low hazard" protocols.[2]
Core Hazard Profile (GHS):
Operational Directive: Treat as a Potent Bioactive Compound (PBC) . All handling of the neat solid must occur within a certified chemical fume hood or powder containment enclosure.[1]
Risk Assessment & Hazard Logic
As scientists, we do not merely follow rules; we mitigate specific failure modes.[2] The safety profile of this compound is dictated by its physical state (solid powder) and its solvated state (typically in DMSO or DMF).[1]
The "Vector of Exposure" Logic[1]
-
Inhalation (Solid State): Phthalazine derivatives often exhibit static charge, leading to "flying powder" during weighing.[2] This creates a high risk of inhalation (H335) if not managed with static controls and airflow.[1]
-
Dermal Absorption (Solvated State): While the solid poses a contact risk, the solution poses a permeation risk.[1][2] This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO).[1] Crucial Insight: DMSO permeates standard nitrile gloves in <5 minutes, carrying the dissolved API across the skin barrier.[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to validate protection against both the agent and its common solvents.[1]
| PPE Category | Standard Protocol (Solid Handling) | Enhanced Protocol (Solution/Synthesis) | Scientific Rationale |
| Hand Protection | Nitrile (Single Layer) Min.[1][2] Thickness: 0.11 mm | Double Gloving Inner: Nitrile (5 mil)Outer: Nitrile (5 mil) or Laminate | Solvent Vectoring: DMSO acts as a carrier solvent.[1][2] Double gloving provides a "time buffer" to doff the outer glove upon splash before the inner glove is compromised.[1] |
| Respiratory | Fume Hood (Primary) Face velocity: 0.3–0.5 m/s | N95/P2 Respirator (If hood work is impossible) | H335 Mitigation: Engineering controls are superior to PPE.[1][2] Respirators are a backup only for spill cleanup or equipment failure.[1] |
| Eye/Face | Safety Glasses (ANSI Z87.1 / EN166) | Chemical Splash Goggles (If heating/refluxing) | Irritant Defense: H319 requires sealing against vapors if the reaction mixture is heated, as phthalazines can sublime or vaporize.[1][2] |
| Body | Lab Coat (Cotton/Poly) Long sleeves, buttoned | Tyvek® Sleeves or Apron | Contamination Control: Prevents powder accumulation on personal clothing, which can lead to secondary exposure outside the lab.[1][2] |
Operational Protocol: The "Self-Validating" Workflow
This workflow integrates safety checks directly into the experimental procedure.
Phase A: Weighing & Transfer (Critical Control Point)[1][2]
-
Step 1: Environment Check. Verify fume hood flow monitor reads safe (green).[1] Clear the sash area of clutter to prevent turbulence.[1]
-
Step 2: Static Neutralization. If available, use an ionizing anti-static gun on the spatula and weighing boat.[1][2] Why? Reduces the "jump" of the powder, minimizing airborne particulates.[2]
-
Step 3: The "Taco" Method. Crease the weighing paper/boat before adding the solid.[1] This creates a funnel for precise transfer, reducing spillage risk.[2]
-
Step 4: Post-Weighing Decon. Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1][2] Dispose of the towel as solid hazardous waste.
Phase B: Solubilization (The Permeation Risk)[1][2]
-
Step 1: Solvent Choice. When using DMSO or DMF, assume your gloves offer zero long-term protection.[1][2]
-
Step 2: The "Clean Hand/Dirty Hand" Rule. Use your non-dominant hand (clean) to manipulate the solvent bottle and your dominant hand (dirty) to hold the vial containing the solid.[1]
-
Step 3: Immediate Doffing. If any drop of solution touches your glove, change it immediately.[1][2] Do not wait.
Phase C: Reaction Setup
-
Temperature Control: Store the compound at 2-8°C when not in use [1]. Allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the ester (chemical integrity check).
-
Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon is recommended to prevent oxidative degradation during long reactions.[1][2]
Emergency Response & Disposal
Spill Response Logic
Waste Disposal[3][4][5][6]
-
Stream: Non-halogenated Organic Waste (unless halogenated solvents are used).[1]
-
Container Labeling: Must explicitly list "Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate" and "H302/H315".[1][2] Do not label simply as "Organic Waste."
Visualizations
Diagram 1: PPE Selection Logic Flow
This decision tree helps researchers select the correct glove type based on the specific experimental state.[1]
Caption: PPE Decision Logic based on physical state and carrier solvent permeation risks.
Diagram 2: Spill Response Workflow
A step-by-step guide for managing accidental release, prioritizing respiratory safety.
Caption: Immediate response workflow for solid vs. liquid spills to minimize inhalation and dermal exposure.
References
-
PubChem. (2025).[1] Compound Summary: 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (Related Structure Analysis). National Library of Medicine.[1] Retrieved from [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
